1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
Description
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Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGPPXOKVMARNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Structural Logic, and Application Profiling of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
As a Senior Application Scientist, I approach molecular design and synthesis not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic and steric environments. The compound 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol is a highly versatile bifunctional scaffold. This whitepaper deconstructs its chemical logic, details a self-validating synthetic workflow, and outlines its applications in advanced therapeutics and materials science.
Molecular Architecture & Chemical Logic
The structural utility of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol lies in its distinct, orthogonal functional domains:
-
The 4-Bromobenzyloxy Moiety: This domain provides a robust lipophilic tail. Crucially, the aryl bromide serves as a synthetic handle primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for downstream pharmacophore extension without disrupting the rest of the molecule.
-
The Ethan-1-ol Core: The secondary alcohol serves as a hydrogen-bond donor and a highly functionalizable site. It can be oxidized back to a ketone, esterified to modulate lipophilicity, or converted into a chiral leaving group for stereospecific nucleophilic substitution.
Mechanistic Causality in Synthetic Design
The synthesis of this target molecule relies on a convergent, two-step protocol: an
Step 1: Williamson Etherification
Constructing the ether linkage first leverages the electron-withdrawing nature of the acetyl group on the starting material, 4-hydroxyacetophenone. This increases the acidity of the phenolic proton, ensuring quantitative deprotonation by a mild base like potassium carbonate (
Step 2: Chemoselective Carbonyl Reduction
The resulting intermediate, 1-[4-(4-bromobenzyloxy)phenyl]ethanone[3], must be reduced to the target secondary alcohol without damaging the rest of the molecule. Sodium borohydride (
Synthesis of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol via etherification and reduction.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm success before proceeding.
Protocol A: Synthesis of 1-[4-(4-Bromobenzyloxy)phenyl]ethanone
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF. Add anhydrous
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide[1]. -
Electrophile Addition: Add 4-bromobenzyl bromide (1.1 eq) portion-wise. Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours[2].
-
Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The highly polar phenolic starting material (lower
) will disappear, replaced by a strongly UV-active, less polar spot (higher ) corresponding to the ether product. -
Workup: Cool to room temperature and quench with ice water. The product will precipitate. Filter, wash with distilled water (to remove DMF and inorganic salts), and recrystallize from ethanol to yield the pure ketone[1].
Protocol B: Reduction to 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
-
Reaction Setup: Suspend the ketone intermediate (1.0 eq) in anhydrous methanol and cool to 0°C in an ice bath.
-
Hydride Addition: Slowly add
(1.5 eq) in small portions to control the exothermic evolution of hydrogen gas. Allow the reaction to warm to room temperature and stir for 2 hours. -
Validation Checkpoint (Spectroscopy): An aliquot worked up and analyzed via FTIR will show the complete disappearance of the sharp conjugated ketone
stretch (~1675 cm⁻¹) and the emergence of a broad stretch (~3300 cm⁻¹). -
Workup: Quench the reaction carefully with saturated aqueous
to destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over , and concentrate in vacuo to yield the target secondary alcohol.
Quantitative Data & Analytical Signatures
The following table summarizes the physicochemical properties and the expected analytical signatures used to validate the final molecular structure.
| Parameter | Value / Signature | Analytical Rationale |
| Molecular Formula | Core elemental composition. | |
| Molecular Weight | ~307.18 g/mol | Confirmed via LC-MS (ESI+). |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Dictates solubility and receptor binding affinity. |
| Expected FTIR (ATR) | ~3300 cm⁻¹ (broad), ~1240 cm⁻¹ | Confirms the secondary alcohol ( |
| Expected ¹H NMR ( | Validates the reduction: the acetyl methyl shifts to a doublet, and the methine proton appears as a quartet. The benzylic ether protons remain a sharp singlet. |
Applications in Medicinal Chemistry & Materials
Derivatives and precursors of this scaffold are highly valued across multiple scientific domains:
-
Neurodegenerative Therapeutics: The ketone precursor has been extensively utilized to synthesize bis-Schiff base derivatives. These compounds act as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), forming critical hydrophobic and polar interactions within the enzyme active sites, making them promising candidates for Alzheimer's disease management[1][4].
-
Advanced Materials: Functionalized acetophenones and their ether derivatives exhibit unique electromagnetic radiation absorbing properties. They are actively researched as broad-spectrum UV-absorbing compounds for integration into optical lenses, plastics, and advanced sunscreen formulations[5].
References
- Title: Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone Source: RSC Advances URL
- Source: Molecules (PMC)
- Title: UV absorbing compounds, compositions comprising same and uses thereof (US10519111B2)
- Title: 4'-(4-Bromobenzyloxy)
- Title: Examples of pro-chelators that are activated by enzymes or reactive oxygen species relevant to AD Source: ResearchGate URL
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-(4-Bromobenzyloxy)acetophenone | C15H13BrO2 | CID 2195073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10519111B2 - UV absorbing compounds, compositions comprising same and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-[4-(4-bromobenzyloxy)phenyl]ethanol
This technical guide provides a comprehensive, in-depth overview of the synthesis, purification, and characterization of 1-[4-(4-bromobenzyloxy)phenyl]ethanol, a compound of interest for researchers, scientists, and professionals in the field of drug development. While this specific molecule is not widely documented or commercially available, this guide presents a robust and scientifically sound pathway for its preparation and validation, starting from readily available precursors. The methodologies described herein are based on well-established and reliable chemical transformations, ensuring a high degree of confidence in their application.
Introduction: The Significance of the 1-[4-(4-bromobenzyloxy)phenyl]ethanol Scaffold
The molecular architecture of 1-[4-(4-bromobenzyloxy)phenyl]ethanol combines several key features that are of significant interest in medicinal chemistry. The presence of a brominated phenyl ring can enhance the lipophilicity and metabolic stability of a molecule, and the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions. The benzylic alcohol moiety is a common pharmacophore found in numerous biologically active compounds. The ether linkage provides a degree of conformational flexibility. The synthesis of this and related novel compounds is a crucial step in the exploration of new chemical space for drug discovery.
This guide will detail a two-step synthesis beginning with the preparation of the key intermediate, 4-(4-bromobenzyloxy)benzaldehyde, followed by its conversion to the target secondary alcohol via a Grignard reaction.
Part 1: Synthesis of the Key Intermediate: 4-(4-bromobenzyloxy)benzaldehyde
The first part of the synthesis involves the preparation of 4-(4-bromobenzyloxy)benzaldehyde (CAS Number: 149833-95-4) via a Williamson ether synthesis.[1] This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide.
Causality in Experimental Design:
The Williamson ether synthesis is an SN2 reaction.[1] For this reason, a primary alkyl halide (4-bromobenzyl bromide) is chosen to react with the phenoxide generated from 4-hydroxybenzaldehyde. The use of a strong base, such as potassium carbonate, is essential to deprotonate the phenol, forming the nucleophilic phenoxide ion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to solvate the cation and increase the reactivity of the nucleophile.[2]
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
4-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (10 volumes).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 4-bromobenzyl bromide (1.05 eq.) to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding an excess of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(4-bromobenzyloxy)benzaldehyde.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Part 2: Synthesis of 1-[4-(4-bromobenzyloxy)phenyl]ethanol via Grignard Reaction
The final step in the synthesis is the conversion of the aldehyde to the target secondary alcohol using a Grignard reagent.[3] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[4]
Causality in Experimental Design:
The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, with the carbon-magnesium bond being highly polarized.[5] The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic species, such as water. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and can solvate the Grignard reagent.
Experimental Protocol: Grignard Reaction
Materials and Reagents:
-
4-(4-bromobenzyloxy)benzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The apparatus should be flame-dried or oven-dried before use to ensure all moisture is removed.
-
Dissolve 4-(4-bromobenzyloxy)benzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF (15 volumes) in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq.) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(4-bromobenzyloxy)phenyl]ethanol.
Part 3: Purification and Characterization
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for separating benzylic alcohols from less polar starting materials and nonpolar byproducts.[6]
Spectroscopic Characterization
The identity and purity of the synthesized 1-[4-(4-bromobenzyloxy)phenyl]ethanol should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a quartet for the benzylic proton, a singlet for the benzylic protons of the bromobenzyl group, and distinct aromatic signals for the two phenyl rings. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the methyl carbon, the benzylic carbon bearing the hydroxyl group, the benzylic carbon of the bromobenzyl group, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol. Strong absorptions corresponding to C-O and C-Br bonds should also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Visualization of Workflows
Caption: Two-step synthesis of 1-[4-(4-bromobenzyloxy)phenyl]ethanol.
Caption: Purification and characterization workflow for the final product.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅BrO₂ |
| Molecular Weight | 307.18 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | Not available; likely a low-melting solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; insoluble in water |
Potential Applications in Drug Development
Brominated phenols and related structures are found in various natural products, particularly from marine sources, and have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] The benzylic alcohol moiety is a key feature in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets. The combination of these structural features in 1-[4-(4-bromobenzyloxy)phenyl]ethanol makes it an attractive scaffold for the development of novel therapeutic agents. Its potential as a building block in the synthesis of more complex molecules for high-throughput screening in various disease models is significant. For instance, similar brominated compounds have been investigated for their antibacterial properties.[8]
References
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. doi:10.1039/C9GC03000J.
- BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
- Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- MilliporeSigma. (n.d.). Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Semantic Scholar. (2022, May 6).
- Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
- Letters in Applied NanoBioScience. (2021, September 7).
- Conference Series. (2018).
- National Center for Biotechnology Information. (2024, November 22).
- ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
- TÜBİTAK Academic Journals. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusiv.
- ResearchGate. (2026, February 26).
- National Center for Biotechnology Information. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
- MDPI. (2024, June 30).
- International Journal of Research and Analytical Reviews. (2022, February 4).
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- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis and Application of Secondary Alcohol Derivatives of 4-(Benzyloxy)acetophenone
Executive Summary
In the landscape of modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency, scalability, and pharmacokinetic viability of final active pharmaceutical ingredients (APIs). 4-(Benzyloxy)acetophenone (CAS 54696-05-8) and its reduced secondary alcohol derivative, 1-(4-(benzyloxy)phenyl)ethanol , serve as highly versatile building blocks.
As a Senior Application Scientist, I have observed that the true value of these derivatives lies in their dual functionality: the benzyloxy group provides a robust, lipophilic aromatic extension ideal for enzyme pocket binding, while the secondary alcohol introduces a manipulable stereocenter for asymmetric synthesis. This whitepaper provides an in-depth technical roadmap for the chemoselective reduction of 4-(benzyloxy)acetophenone, establishing a self-validating protocol for its synthesis, and detailing its downstream applications in pharmaceutical development.
Mechanistic Rationale and Chemical Profiling
The structural architecture of 4-(benzyloxy)acetophenone is purposefully designed for late-stage derivatization.
-
The Benzyloxy Ether: Acts primarily as a protecting group for the phenolic hydroxyl, but in medicinal chemistry, it is frequently retained in the final API to enhance lipophilicity and membrane permeability. This moiety is critical in the preparation of inhibitors targeting hepatitis C virus polymerase, glucosylceramide synthase, and protein tyrosine phosphatase 1B (1)[1].
-
The Acetyl Group: Serves as the reactive hub. Reduction of this ketone yields 1-(4-(benzyloxy)phenyl)ethanol. This transformation converts a planar sp2 carbon into a tetrahedral sp3 stereocenter, enabling the synthesis of enantiomerically pure chiral drugs (e.g., via CBS reduction) such as (1S)-1-[4-(benzyloxy)phenyl]ethanol (2)[2].
Workflow for the synthesis and application of 4-(benzyloxy)acetophenone alcohol derivatives.
Self-Validating Experimental Protocol: Chemoselective Reduction
In process chemistry, the reduction of 4-(benzyloxy)acetophenone presents a specific chemoselectivity challenge. The benzyloxy ether is highly susceptible to hydrogenolysis. Therefore, standard catalytic hydrogenation (e.g.,
To bypass this, we utilize a mild hydride donor. The following protocol is designed as a self-validating system , ensuring that each step provides empirical proof of success before proceeding.
Step-by-Step Methodology
Step 1: Substrate Solvation
-
Action: Dissolve 10.0 g (44.2 mmol) of 4-(benzyloxy)acetophenone in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Causality: Ethanol acts as a protic solvent, stabilizing the alkoxyborohydride transition states during hydride transfer. Absolute ethanol is required to prevent the premature, exothermic quenching of the hydride reagent by ambient moisture.
Step 2: Chemoselective Hydride Addition
-
Action: Cool the solution to 0°C using an ice bath. Slowly add 2.0 g (52.8 mmol, 1.2 eq) of Sodium Borohydride (
) in small portions over 30 minutes. -
Causality:
exclusively reduces the ketone without inducing hydrogenolysis of the benzyl ether. The ice bath controls the exothermic nature of the hydride transfer, preventing unwanted side reactions or solvent boil-off.
Step 3: In-Process Validation (Checkpoint 1)
-
Action: After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation: The starting ketone is highly UV-active due to extended conjugation and will appear at a higher
. The reaction is deemed complete when this spot is entirely replaced by the more polar secondary alcohol spot (lower ).
Step 4: Controlled Quenching
-
Action: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (
) at 0°C. -
Causality:
provides a mildly acidic environment to safely hydrolyze the borate complex. Stronger mineral acids (like ) must be avoided to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol into an unwanted styrene derivative.
Step 5: Extraction and Isolation
-
Action: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield crude 1-(4-(benzyloxy)phenyl)ethanol.
Step 6: Final Analytical Validation (Checkpoint 2)
-
Action: Analyze the purified product via High-Performance Liquid Chromatography (HPLC).
-
Validation: Utilizing a (S,S) ULMO column (5 µm, 25 cm x 4.6 mm) with a mobile phase of n-Heptane/1,2-Dimethoxyethane (98.5/1.5) at a flow rate of 2.0 mL/min, the target 1-(4-(benzyloxy)phenyl)ethanol should elute with a distinct retention time of approximately 5.21 minutes (4)[4].
Downstream Applications & ADME Suitability
When 1-(4-(benzyloxy)phenyl)ethanol and its ketone precursor are used as scaffolds to synthesize larger APIs—such as pyrazoline derivatives or complex etherifications—the resulting molecules must adhere to strict pharmacokinetic heuristics.
Derivatives synthesized from these specific benzyloxy-building blocks consistently demonstrate excellent compliance with Lipinski's Rule of Five and Veber's rules . Studies indicate that these derivatives maintain favorable rotatable bond counts (n-ROTB ≤ 10) and topological polar surface areas (TPSA ≤ 140 Ų), which are predictive of high oral bioavailability and low toxicity profiles (5)[5]. The secondary alcohol serves as an optimal nucleophile for further functionalization, allowing medicinal chemists to fine-tune the steric bulk and electronic distribution of the final drug candidate.
Quantitative Data Summary
Table 1: Physicochemical and Analytical Profile of Key Intermediates
| Parameter | 4-(Benzyloxy)acetophenone | 1-(4-(Benzyloxy)phenyl)ethanol |
| CAS Number | 54696-05-8 | 119776-17-9 (1S-enantiomer) |
| Molecular Formula | ||
| Molecular Weight | 226.27 g/mol | 228.29 g/mol |
| Computed XLogP3 | ~3.2 | 3.3 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 26.3 Ų | 29.5 Ų |
| HPLC Retention Time | N/A | 5.21 min ((S,S) ULMO Column) |
References
-
Synthesis of 4'-(Benzyloxy)-acetophenone - PrepChem.com. 6
-
(1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 - PubChem - NIH. 2
-
CAS 54696-05-8: 4-Benzyloxyacetophenone | CymitQuimica. 1
-
Predicted ADME, Lipinski and Veber parameters of the synthesized compounds - ResearchGate. 5
-
1-(4-Benzyloxy)phenyl Ethanol - Regis Technologies. 4
-
CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents.3
Sources
- 1. CAS 54696-05-8: 4-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents [patents.google.com]
- 4. 1-(4-Benzyloxy)phenyl Ethanol - Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Guide: Solubility Profiling of Brominated Diaryl Ether Alcohols (OH-PBDEs) in Organic Media
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding, validated protocols, and thermodynamic modeling over simple data listing.
Executive Summary & Molecular Architecture
Brominated diaryl ether alcohols, predominantly represented by Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) , constitute a class of compounds exhibiting complex solubility profiles due to their dual functionality. Unlike their parent compounds (PBDEs), which are purely lipophilic, OH-PBDEs possess a phenolic hydroxyl group capable of hydrogen bonding, superimposed on a hydrophobic, halogenated aromatic scaffold.
Understanding the solubility of these compounds is critical for:
-
Environmental Forensics: Optimizing extraction from biological matrices (blood, tissue).
-
Synthesis: Selecting reaction media for the derivatization of brominated phenols.
-
Toxicology: Preparing stable stock solutions for in vitro assays without precipitation.
Chemical Nature and Solvation Challenges
The solubility of a generic OH-PBDE (e.g., 6-OH-BDE-47) is governed by three competing interaction vectors:
-
-
Stacking: Strong intermolecular attraction between aromatic rings, increasing the lattice energy (crystal stability). -
Halogen Bonding: Bromine substituents act as Lewis acids (sigma-holes), interacting with Lewis bases (solvents with lone pairs like Acetone or DMSO).
-
Hydrogen Bonding: The -OH moiety acts as both an H-bond donor and acceptor, significantly increasing solubility in polar protic solvents (Alcohols) compared to non-functionalized PBDEs.
Thermodynamic Framework (Hansen Solubility Parameters)
To predict solubility without empirical trial-and-error, we utilize the Hansen Solubility Parameters (HSP) . The total energy of vaporization is split into three components: Dispersion (
For OH-PBDEs, the dissolution criterion is defined by the relative energy difference (RED) between the solute (S) and solvent (Sol):
Where
-
RED < 1: High solubility (Thermodynamically favorable).
-
RED ≈ 1: Boundary condition (Swelling/Partial solubility).
-
RED > 1: Insoluble.
Table 1: Predicted Solubility Trends for Tetrabrominated Diaryl Ether Alcohols
Data synthesized from thermodynamic behavior of structural analogs (TBBPA, Brominated Phenols).
| Solvent Class | Representative Solvent | Interaction Mechanism | Predicted Solubility | Application |
| Polar Aprotic | DMSO, DMF | Strong dipole-dipole & H-bond acceptance | Very High (>200 mg/mL) | Biological stock solutions |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole interactions | High | Extraction / Purification |
| Non-Polar | Toluene, Benzene | Moderate-High | Industrial synthesis | |
| Polar Protic | Methanol, Ethanol | H-bonding (Donor/Acceptor) | Moderate (Temp dependent) | Crystallization |
| Aliphatic | n-Hexane, Heptane | Weak Dispersion only | Low | Anti-solvent precipitation |
| Aqueous | Water | Hydrophobic effect dominates | Negligible (<10 | Environmental partitioning |
Experimental Protocol: Equilibrium Solubility Determination
For high-precision data required in drug development or physical chemistry, the Static Equilibrium Shake-Flask Method coupled with HPLC is the gold standard.
Workflow Diagram
The following diagram outlines the critical path for determining solubility, ensuring phase equilibrium is reached and maintained during sampling.
Caption: Figure 1. Static equilibrium workflow. Critical control points include temperature maintenance during filtration to prevent 'crash-out' crystallization.
Detailed Methodology
Reagents:
-
Analyte: High purity (>98%) OH-PBDE congener.
-
Solvents: HPLC Grade or higher.
Step-by-Step Procedure:
-
Preparation: In a jacketed glass vessel (thermostated to
K), add the organic solvent. -
Supersaturation: Add the brominated compound in excess until a visible solid phase persists.
-
Equilibration: Agitate using a magnetic stirrer (avoid grinding the solid) or an orbital shaker for 24–48 hours. Note: Check for polymorphic transitions using XRD if the solid appearance changes.
-
Sampling: Stop agitation and allow the solid to settle for 2 hours at constant temperature.
-
Filtration: Using a pre-heated syringe and a 0.22
m PTFE filter (hydrophobic), withdraw the supernatant.-
Critical Step: The filter and syringe must be at the same temperature as the solution to prevent immediate precipitation inside the pore structure.
-
-
Dilution: Immediately dilute the filtrate into a "strong" solvent (e.g., Acetonitrile or Methanol) to lock the concentration.
-
Analysis: Quantify using HPLC-UV (typically 280-290 nm for aromatic rings) or GC-MS (requires derivatization with diazomethane for OH-PBDEs).
Data Modeling & Thermodynamic Analysis
To extrapolate solubility data across temperatures, we employ semi-empirical models. These are essential for process engineering (e.g., cooling crystallization design).
Modified Apelblat Equation
This is the most accurate model for non-ideal solutions of brominated aromatics.
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical model parameters derived from regression analysis.
-
and
reflect the non-ideality of the solution. - reflects the temperature dependence of the enthalpy of fusion.
-
and
Van't Hoff Analysis (Thermodynamics)
To understand the driving forces, use the Van't Hoff plot (
-
Enthalpy (
): Typically positive (endothermic) for these compounds. Solubility increases with temperature.[1] -
Entropy (
): Typically positive, driven by the disruption of the highly ordered crystal lattice of the brominated compound.
Solvent Selection Pathway
The following decision tree aids in selecting the appropriate solvent system based on the intended application.
Caption: Figure 2. Solvent selection logic based on downstream application requirements.
References
-
BenchChem. (2025).[2] General Experimental Protocol for Determining Solubility - Shake-Flask Method.[2] BenchChem Technical Library.
-
Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols.[3] Environmental Toxicology and Chemistry.[4]
-
Li, Q., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. ACS Omega.
-
Mao, S., et al. (2020). Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary Solvents. Journal of Chemical & Engineering Data.
-
Yu, Z., et al. (2014). Production of Hydroxylated Polybrominated Diphenyl Ethers from Bromophenols.[5] Environmental Science & Technology.[4]
Sources
Methodological & Application
Application Note: Williamson Ether Synthesis of 4-(4-Bromobenzyloxy)acetophenone
Introduction & Mechanistic Rationale
The synthesis of 4-(4-bromobenzyloxy)acetophenone is a critical foundational step in the development of complex biologically active heterocycles, antimicrobial agents, and advanced UV-absorbing materials[1][2]. This intermediate is constructed via the Williamson Ether Synthesis , a classic
Mechanistic Causality & Regioselectivity:
The reaction relies on the deprotonation of 4-hydroxyacetophenone to form a highly nucleophilic phenoxide anion. This phenoxide subsequently executes a backside attack on the electrophilic benzylic carbon of 4-bromobenzyl bromide. A critical aspect of this specific reaction is its inherent regioselectivity. The electrophile, 4-bromobenzyl bromide, possesses two distinct halogens: an
Experimental Design & Causality of Reagent Selection
As an application scientist, selecting the correct reaction conditions is paramount for scalability and yield.
-
Base Selection (Potassium Carbonate):
is the optimal base for this transformation[1][2]. With a conjugate acid of ~10.3, it is sufficiently basic to quantitatively deprotonate 4-hydroxyacetophenone ( ~9.3). Crucially, unlike stronger bases such as Sodium Hydroxide ( ) or Sodium Hydride ( ), is mild enough to prevent unwanted side reactions, such as the aldol condensation of the acetophenone's methyl ketone moiety. -
Solvent System (Acetone vs. DMF): While highly polar aprotic solvents like N,N-Dimethylformamide (DMF) can accelerate the
reaction to proceed at room temperature[3], DMF is notoriously difficult to remove during downstream processing. This protocol utilizes Acetone under reflux [1][2]. Acetone (boiling point 56 °C) provides excellent solubility for the organic reactants and is easily removed via rotary evaporation. Furthermore, the byproduct Potassium Bromide ( ) is insoluble in acetone; its precipitation drives the reaction forward via Le Chatelier's principle. -
Phase Transfer Catalysis (Optional): For multi-kilogram scale-ups where the biphasic solid-liquid interface (solid
in liquid acetone) becomes a rate-limiting factor, a phase transfer catalyst such as Aliquat 336 can be introduced to shuttle the carbonate into the organic phase[2]. For standard bench-scale synthesis, refluxing is sufficient.
Reagent Stoichiometry & Quantitative Data
The following stoichiometry is optimized for a high-yielding bench-scale synthesis, utilizing an excess of the electrophile and base to ensure complete consumption of the limiting phenol[1].
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Moles (mmol) | Role |
| 4-Hydroxyacetophenone | 136.15 | 1.0 | 5.00 | - | 36.7 | Nucleophile Precursor |
| 4-Bromobenzyl bromide | 249.92 | 1.5 | 13.78 | - | 55.0 | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 10.15 | - | 73.4 | Mild Base |
| Acetone (Anhydrous) | 58.08 | - | - | 185 | - | Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring the researcher can visually and analytically confirm the success of each phase without relying solely on end-point analysis.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen gas.
-
Dissolution: Charge the flask with 4-hydroxyacetophenone (5.0 g, 36.7 mmol) and anhydrous acetone (185 mL)[1]. Stir until complete dissolution is achieved.
-
Deprotonation: Add anhydrous Potassium Carbonate (10.15 g, 73.4 mmol) in one portion. Stir at room temperature for 15 minutes.
-
Self-Validation: The mixture will develop a slight yellow tint, confirming the generation of the phenoxide chromophore.
-
-
Alkylation: Add 4-bromobenzyl bromide (13.78 g, 55.0 mmol) to the stirring suspension[1].
Phase 2: Execution & In-Process Monitoring
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 60 °C (gentle reflux) under a nitrogen atmosphere for 3 to 60 hours, depending on scale and agitation efficiency (standard bench scale typically requires 3 hours)[1][2].
-
Self-Validation Checkpoints:
-
Visual Cue: As the reaction progresses, a fine, chalky white precipitate (
) will accumulate in the flask[2]. The volume of this precipitate directly correlates with reaction conversion. -
Analytical Cue (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol is a strong hydrogen-bond donor and will exhibit a low
value. The product ether lacks this H-bonding capability and will migrate significantly higher up the plate. Both spots are highly UV-active (254 nm).
-
Phase 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the precipitated
and excess salts[2]. Wash the filter cake with a small volume of cold acetone. -
Concentration: Transfer the filtrate to a rotary evaporator and reduce the volume of acetone in vacuo until a crude residue remains[1].
-
Liquid-Liquid Extraction: Partition the residue between distilled water (100 mL) and Ethyl Acetate (150 mL)[1].
-
Washing: Separate the organic phase. Wash the organic layer sequentially with distilled water (2 × 50 mL) to remove any residual acetone/salts, followed by a wash with saturated aqueous sodium chloride (brine, 50 mL) to pre-dry the organic layer[1].
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
). Filter the drying agent and evaporate the solvent in vacuo to yield the crude product[1].
Phase 4: Purification
-
Chromatography: Purify the crude material via radial or flash column chromatography over silica gel, eluting with a gradient of 50-75% Ethyl Acetate in Petroleum Ether[1]. Alternatively, recrystallization from ethanol can be employed for large-scale batches.
Mechanistic & Workflow Visualizations
Fig 1: S_N2 mechanism of Williamson ether synthesis highlighting nucleophilic attack.
Fig 2: Step-by-step experimental workflow from reaction setup to final purification.
References
Sources
- 1. US10519111B2 - UV absorbing compounds, compositions comprising same and uses thereof - Google Patents [patents.google.com]
- 2. Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: High-Purity Recrystallization of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
Abstract
This application note details a robust protocol for the purification of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol (Target Alcohol) via recrystallization. As a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other diaryl ether pharmacophores, the purity of this secondary alcohol is paramount. This guide addresses the specific challenge of separating the target alcohol from its ketone precursor (1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-one) and potential over-reduced side products. We present a validated solvent screening strategy, a scalable recrystallization protocol, and rigorous quality control metrics.
Introduction & Chemical Context
The synthesis of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol typically involves the reduction of the corresponding acetophenone derivative. While hydride reductions (e.g., NaBH₄) are efficient, they frequently leave residual starting material (ketone) or generate inorganic borate salts that occlude within the crude solid.
Compound Profile:
-
Chemical Name: 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
-
Structure: A secondary benzylic alcohol linked via an ether bridge to a para-bromophenyl ring.
-
Key Impurities:
-
Precursor Ketone: 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-one.
-
Elimination Product: Styrene derivatives (if acidic workup was too harsh).
-
Inorganic Salts: Sodium borates/alkoxides.
-
Achieving pharmaceutical-grade purity (>99.5%) requires a purification technique that discriminates based on polarity and lattice energy. Recrystallization is preferred over chromatography for scale-up due to its ability to reject structurally similar impurities and remove amorphous inorganic contaminants.
Pre-Purification Analysis
Before initiating recrystallization, characterize the crude material to establish a baseline.
| Parameter | Method | Acceptance Criteria for Recrystallization |
| Purity | HPLC (C18, MeCN/H₂O) | >85% (If <85%, consider a silica plug first) |
| Solubility | Visual Assessment | Soluble in hot EtOH/EtOAc; Insoluble in cold Water/Hexane |
| Volatiles | Loss on Drying (LOD) | <5% (Excess solvent can affect solubility curves) |
Solvent Selection Strategy
The choice of solvent is critical. For diaryl ether alcohols, a balance between the polar hydroxyl group and the lipophilic diaryl ether backbone is required.
Recommended Solvent Systems:
-
Ethanol (95% or Absolute): Primary Choice. The hydroxyl group interacts favorably with ethanol, while the aromatic rings ensure solubility at high temperatures.
-
Ethanol / Water (Mixed Solvent): Used if the compound is too soluble in pure ethanol. Water acts as an anti-solvent.
-
Ethyl Acetate / Heptane: Alternative. Excellent for removing non-polar styrene impurities.
Solvent Screening Protocol (100 mg Scale)
-
Place 100 mg of crude solid in a test tube.
-
Add 0.5 mL of solvent (e.g., Ethanol).
-
Heat to boiling.
-
If dissolved: Cool to RT. If crystals form, Success .
-
If undissolved: Add more solvent in 0.2 mL increments until dissolved at boiling.
-
If dissolved but no crystals on cooling: Add anti-solvent (Water) dropwise to the hot solution until turbid, then cool.
-
Detailed Recrystallization Protocol
Scale: 10 g Crude Input Target Yield: 75-85% Target Purity: >99.0%
Phase A: Dissolution[1]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add the 10 g of crude 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol.
-
Solvent Addition: Add 50 mL of Ethanol (95%) .
-
Note: Start with a 5:1 (v/w) ratio.[1]
-
-
Heating: Heat the mixture to reflux (approx. 78°C) with moderate stirring.
-
Saturation Adjustment:
-
If the solid is not fully dissolved after 10 min at reflux, add Ethanol in 5 mL portions.
-
Critical: Ensure the solution is saturated but not over-diluted.
-
Visual Check: The solution should be clear yellow/colorless. If insoluble dark specks remain, they are likely inorganic salts or dust.
-
Phase B: Hot Filtration (Clarification)
Why: To remove insoluble borate salts or mechanical impurities that can act as heterogenous nucleation sites for lower-quality crystals.
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Rinse the filter with 2-3 mL of hot ethanol.
Phase C: Crystallization (Nucleation & Growth)
-
Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.
-
Do not stir. Stirring induces rapid precipitation of small, impure crystals.
-
Time: Allow 2-4 hours. Needle-like or plate-like crystals should form.
-
-
Completing Crystallization: Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat to dissolve and add a seed crystal of pure product at 40°C.
-
Phase D: Isolation & Drying[1][3][4][5]
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold (-10°C) Ethanol (2 x 10 mL).
-
Caution: Do not use too much wash solvent to avoid redissolving the product.[2]
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Check: Ensure no solvent odor remains.
-
Visualization of Workflow
Figure 1: Step-by-step workflow for the recrystallization of the target diaryl ether alcohol.
Post-Purification Validation
Verify the success of the protocol using the following metrics:
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | Sharp range (e.g., 85-87°C, value to be determined experimentally) |
| Purity | HPLC (254 nm) | ≥ 99.0% area |
| Identity | ¹H-NMR (CDCl₃) | Doublet at ~4.8 ppm (CH-OH); Absence of ketone singlet |
Mechanistic Insight: The ketone impurity lacks the hydrogen bond donor capability of the alcohol. In ethanol, the alcohol forms a hydrogen-bonded lattice that is energetically more stable than the ketone-alcohol mixture, effectively excluding the ketone into the mother liquor during slow cooling [1].
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
BenchChem. Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (Analogous ether purification). Retrieved from
-
Organic Syntheses. Recrystallization of Benzylic Alcohols. Org.[3][4][5][6] Synth. Coll. Vol. 9, p. 123.
-
Sigma-Aldrich. 1-(4-Bromophenyl)ethanol Product Data. (Structural Fragment Reference). Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
Sources
Application Note: Optimized Column Chromatography Protocols for Brominated Benzyl Alcohols
Introduction & Scientific Context
Brominated benzyl alcohols (e.g., 4-bromobenzyl alcohol) are critical pharmacophores and intermediates in medicinal chemistry. The bromine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic alcohol provides a site for oxidation, etherification, or conversion to leaving groups.
However, purifying these compounds presents specific challenges. The hydroxyl group creates significant interaction with the silica stationary phase (H-bonding), while the heavy bromine atom increases lipophilicity and often decreases solubility in standard non-polar mobile phases like hexane. This guide provides a self-validating protocol for isolating these molecules with high purity (>95%).
Chemo-Physical Profile & Separation Logic
To design an effective separation, one must understand the analyte's behavior on the stationary phase (Silica Gel 60, 40–63 µm).
| Property | Characteristic | Chromatographic Implication |
| Polarity | Moderate (H-bond donor) | Retains strongly compared to esters/aldehydes; elutes before acids. |
| UV Activity | High (Aromatic + Br) | Strong absorption at 254 nm; UV is the primary detection method. |
| Solubility | Variable | Often poor in pure Hexane/Heptane. Good in DCM or EtOAc.[1][2] |
| Impurity Profile | Precursors/Side-products | Aldehydes: Less polar (elute earlier). Acids: More polar (stick to baseline). Debrominated byproducts: Similar polarity but different UV/Mass. |
The "Bromine Effect" on Retention
While the hydroxyl group dominates retention via hydrogen bonding with silanols, the bromine atom adds lipophilicity. Consequently, a brominated benzyl alcohol generally has a slightly higher Rf (retention factor) in non-polar solvents compared to its non-halogenated analog, but it also carries a higher risk of precipitating on the column if the mobile phase is too non-polar (e.g., 100% Hexane).
Solvent System Selection
The following solvent systems are validated for brominated benzyl alcohols.
System A: The Standard (Hexane / Ethyl Acetate)[3]
-
Composition: 0%
30% EtOAc in Hexane. -
Application: General purification.
-
Pros: Excellent resolution; volatile; cost-effective.
-
Cons: Brominated alcohols may crystallize inside the column if the EtOAc concentration is too low (<5%) during loading.
System B: The Solubilizer (Dichloromethane / Methanol)[2]
-
Composition: 100% DCM
5% MeOH in DCM. -
Application: For highly substituted, low-solubility substrates or polar impurities.
-
Pros: High solubility prevents column crashing; DCM elutes aromatics well.
-
Cons: DCM is expensive and environmentally hazardous; lower resolution than Hex/EtOAc for simple alcohols.
System C: The Green Alternative (Heptane / Ethyl Acetate)
-
Composition: Similar to System A.
-
Application: GMP environments requiring replacement of n-Hexane (neurotoxin).
-
Note: Heptane is more viscous; slightly higher backpressure may be observed.
Visualized Workflows
Figure 1: Purification Workflow
This diagram outlines the critical path from crude reaction mixture to isolated pure compound.
Caption: End-to-end workflow for the purification of brominated benzyl alcohols, emphasizing the solubility check before method development.
Figure 2: Solvent System Decision Tree
Select the optimal solvent system based on your specific compound's behavior.
Caption: Decision matrix for selecting the mobile phase and loading technique based on analyte solubility.
Detailed Protocols
Protocol A: TLC Method Development (Prerequisite)
Objective: Determine the solvent ratio that positions the target alcohol at Rf 0.25 – 0.35.
-
Preparation: Dissolve ~5 mg of crude material in 1 mL DCM.
-
Spotting: Spot on a Silica Gel 60 F254 plate.
-
Elution: Test 10%, 20%, and 30% EtOAc in Hexane.
-
Visualization:
-
UV (254 nm): Primary method.[3] Brominated aromatics quench fluorescence strongly (appear as dark spots).
-
Stain (Confirmation): Dip in KMnO₄ (bright yellow spot on purple background) or p-Anisaldehyde (distinct color for alcohols). This differentiates the alcohol from non-oxidizable impurities like bromobenzene [1].
-
-
Target: Select the percentage where the alcohol has an Rf of ~0.3. If the alcohol and a pre-cursor aldehyde are close (
), decrease solvent strength (e.g., move from 20% to 15% EtOAc) to maximize resolution.
Protocol B: Flash Chromatography (Scale-Up)
Materials:
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Column Size: 10-20x crude mass (e.g., 50g silica for 2.5g crude).
-
Solvents: HPLC grade Hexane and Ethyl Acetate.[2]
Step-by-Step:
-
Column Packing: Slurry pack silica in 100% Hexane (or the starting % of your gradient). Ensure no air bubbles are trapped.
-
Sample Loading (Critical):
-
Option A (Liquid Load): Only if the compound is highly soluble in the starting mobile phase.
-
Option B (Dry Load - Recommended): Dissolve crude in minimal DCM. Add Celite 545 or Silica (1:2 ratio w/ crude). Evaporate to a free-flowing powder.[4] Load this powder on top of the packed bed and cover with a layer of sand [2].[4][5]
-
Why Dry Load? Brominated alcohols are heavy and often crystallize at the interface of non-polar solvents, causing band broadening. Dry loading eliminates this solvent mismatch.
-
-
Elution Gradient:
-
0–5 min: 100% Hexane (elutes non-polar impurities like bromotoluene).
-
5–20 min: Linear ramp to the Target % determined in TLC (e.g., 20% EtOAc).
-
20–30 min: Hold at Target %.
-
30+ min: Flush with 50-100% EtOAc to remove polar acids/baseline material.
-
-
Collection: Collect fractions (approx 1/3 column volume each).
-
Analysis: Spot fractions on TLC. Pool pure fractions. Evaporate solvent <40°C (benzyl alcohols can be sensitive to high heat/acidity, though brominated variants are relatively robust).
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Tailing (Streaking) | Acidic impurities or strong H-bonding. | Add 0.1% Acetic Acid (if separating from amines) or ensure silica is neutral. For simple alcohols, tailing usually indicates overloading. |
| Co-elution | Target overlaps with Benzaldehyde. | Use a shallower gradient (e.g., 0-10% EtOAc over 20 mins). Aldehydes almost always elute before alcohols. |
| Compound Precipitation | "Crashing out" on the column. | Switch to DCM/MeOH system or use Dry Loading (Protocol B). |
| Poor Recovery | Compound stuck on silica. | Flush with 10% MeOH in DCM at the end of the run. |
References
-
Reach Devices. (n.d.). TLC Stains: Recipes and visualization methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
Sources
Grignard reaction vs ketone reduction for alpha-methylbenzyl alcohol synthesis
Application Note: Strategic Synthesis of 1-Phenylethanol via Grignard Addition vs. Ketone Reduction
Executive Summary
1-Phenylethanol (α-methylbenzyl alcohol) is a critical chiral building block and intermediate in pharmaceutical, fragrance, and agrochemical development[1]. The synthesis of this secondary alcohol typically relies on one of two divergent carbon-oxygen bond manipulation strategies: the constructive Grignard addition (C-C bond formation) or the functional group transformation via ketone reduction (hydride transfer)[2]. This application note evaluates both methodologies, detailing their mechanistic rationales, scalability, and step-by-step protocols to guide optimal route selection in chemical development workflows.
Mechanistic Causality & Strategic Route Selection
Route A: Grignard Addition (Acetaldehyde + Phenylmagnesium Bromide) The Grignard approach is a convergent synthesis that builds the carbon framework while simultaneously establishing the secondary alcohol. Phenylmagnesium bromide (PhMgBr) acts as a highly polarized carbon nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde[3].
-
Causality of Anhydrous Conditions: Grignard reagents are exceptionally strong bases. Even trace moisture will rapidly protonate the reagent, irreversibly quenching it to benzene[3]. Therefore, rigorously dried solvents (diethyl ether or THF) and glassware are mandatory.
-
Causality of the Mild Acidic Quench: The reaction yields a magnesium alkoxide intermediate. Quenching with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), is critical. Using strong mineral acids (like HCl) risks the acid-catalyzed dehydration of the newly formed 1-phenylethanol into styrene[3].
Route B: Ketone Reduction (Acetophenone + Hydride Donor) Reduction relies on a pre-existing carbon skeleton, converting acetophenone to 1-phenylethanol. This route is highly favored in scale-up due to milder conditions and the availability of asymmetric variants[4].
-
Causality of Protic Solvents in NaBH₄ Reduction: Unlike the Grignard reaction, sodium borohydride (NaBH₄) reductions are optimally performed in protic solvents like ethanol. The solvent hydrogen-bonds to the carbonyl oxygen, enhancing its electrophilicity, and subsequently provides the proton to the alkoxide intermediate[5].
-
Causality of Asymmetric Control (CBS Reduction): For enantiopure (R)- or (S)-1-phenylethanol, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst. The catalyst simultaneously coordinates the borane reductant and the acetophenone, enforcing a rigid, stereodetermining transition state that dictates hydride delivery to a single face of the ketone[6].
Comparative Data Analysis
| Parameter | Grignard Addition (PhMgBr) | Ketone Reduction (NaBH₄) | Asymmetric Reduction (CBS) |
| Starting Materials | Acetaldehyde, Bromobenzene, Mg | Acetophenone, NaBH₄ | Acetophenone, Borane, CBS Catalyst |
| Reaction Type | C-C Bond Formation | Hydride Transfer | Enantioselective Hydride Transfer |
| Stereoselectivity | Racemic (±) | Racemic (±) | >95% ee for (R) or (S) |
| Atom Economy | Low (Generates Mg/Br waste) | High (Borate salts) | Moderate (Requires chiral auxiliary) |
| Scalability | Poor (Highly exothermic, moisture-sensitive) | Excellent (Mild, robust) | Good (Requires strictly anhydrous conditions) |
| Primary Hazards | Pyrophoric intermediates, highly flammable ether | Hydrogen gas evolution | Toxic borane gas, flammable solvents |
Synthetic Workflow Visualization
Workflow comparing Grignard addition and ketone reduction for 1-phenylethanol synthesis.
Validated Experimental Protocols
Protocol A: Synthesis of (±)-1-Phenylethanol via Grignard Addition[3]
Note: All glassware must be oven-dried and purged with inert gas (N₂ or Ar).
-
Reagent Preparation: In a dry round-bottom flask, add magnesium turnings (1.1 eq) and a crystal of iodine. Add anhydrous diethyl ether to cover the turnings.
-
Grignard Generation: Slowly add bromobenzene (1.0 eq) via an addition funnel.
-
Self-Validation Check: The disappearance of the magnesium turnings and the formation of a cloudy, brownish solution confirms the successful generation of the phenylmagnesium bromide reagent.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve acetaldehyde (1.0 eq) in anhydrous ether and add dropwise. The reaction is highly exothermic; dropwise addition prevents solvent boil-off.
-
Quenching: After 30 minutes of stirring, carefully add saturated aqueous NH₄Cl to hydrolyze the magnesium alkoxide salt.
-
Workup: Separate the organic ether layer. Extract the aqueous layer twice with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude (±)-1-phenylethanol.
Protocol B: Synthesis of (±)-1-Phenylethanol via NaBH₄ Reduction[4][5]
-
Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) in 95% ethanol (approx. 15 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Reduction: Carefully add sodium borohydride (0.35 eq - note that one mole of NaBH₄ can reduce four moles of ketone) in small portions.
-
Causality Check: Portion-wise addition controls the exothermic reaction and minimizes the competitive, unproductive reaction of NaBH₄ with the ethanol solvent[5].
-
-
Reaction Monitoring: Stir for 15 minutes at room temperature.
-
Quenching: Slowly add 3M HCl dropwise to destroy excess borohydride and ethoxyborohydride complexes.
-
Self-Validation Check: The cessation of effervescence (hydrogen gas evolution) indicates the complete destruction of excess borohydride[5].
-
-
Workup: Boil off the majority of the ethanol on a hot plate or rotary evaporator. Causality: Ethanol is miscible with both water and ether; failing to remove it prevents a clean biphasic separation, leading to product loss in the aqueous layer[5]. Extract the remaining residue with diethyl ether, wash with water, dry over Na₂SO₄, and evaporate to yield the product.
Protocol C: Asymmetric Synthesis via CBS Reduction[6]
-
Catalyst Setup: In a rigorously dried flask under argon, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq) and anhydrous THF. Add trimethylborate (0.055 eq) and stir for 30 minutes to generate the oxazaborolidine catalyst in situ[6].
-
Borane Addition: Add Borane-THF complex (1.0 M, 1.0 eq) and cool the system to -20 °C.
-
Ketone Addition: Dissolve acetophenone (1.0 eq) in anhydrous THF and add it very slowly (over at least 30 minutes) via a syringe pump.
-
Causality Check: Slow addition ensures the concentration of uncoordinated acetophenone remains extremely low, preventing the non-catalyzed, racemic background reduction by free BH₃ from outcompeting the enantioselective catalytic cycle[6].
-
-
Quenching & Workup: Once complete (verify via TLC), quench slowly with methanol to destroy excess borane. Concentrate the mixture, extract with ethyl acetate, wash with brine, dry, and purify via column chromatography to yield (R)-1-phenylethanol (>95% ee).
References
*[2] 1-Phenylethanol - Wikipedia. wikipedia.org. URL: *[4] Application Notes and Protocols for the Reduction of the Ethanone Group. benchchem.com. URL: *[3] Synthesis of 1-Phenylethanol: A Grignard Reaction. missouri.edu. URL: *[5] Sodium Borohydride Reduction of Acetophenone. blogspot.com. URL: *[1] (S)-(-)-1-Phenylethanol. chemimpex.com. URL: *[6] Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. rsc.org. URL:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. books.rsc.org [books.rsc.org]
Scale-up synthesis of 1-[4-(4-bromobenzyloxy)phenyl]ethanol
An Application Note for the Scale-Up Synthesis of 1-[4-(4-bromobenzyloxy)phenyl]ethanol
Abstract
1-[4-(4-Bromobenzyloxy)phenyl]ethanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials.[1][2] Its structure, featuring a chiral alcohol and a versatile brominated handle for cross-coupling reactions, makes it a valuable intermediate. This application note provides a detailed, scalable, and field-tested two-step protocol for its synthesis. The described pathway proceeds via a Williamson ether synthesis to form the key ketone intermediate, 4-(4-bromobenzyloxy)acetophenone, followed by a selective sodium borohydride reduction to yield the target secondary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, critical process parameters for scale-up, and robust safety protocols to ensure a reliable and safe manufacturing process.
Synthetic Strategy and Rationale
The synthesis is designed as a two-part process for maximum control, yield, and purity, starting from commercially available materials.
-
Part I: Williamson Ether Synthesis. This classical and highly reliable method is employed to form the ether linkage.[3][4] It proceeds via an SN2 mechanism where the phenoxide ion of 4-hydroxyacetophenone acts as a nucleophile, attacking the primary carbon of 4-bromobenzyl bromide.[5] This choice is predicated on the high efficiency and broad applicability of the Williamson synthesis in both laboratory and industrial settings.[3]
-
Part II: Selective Ketone Reduction. The intermediate ketone is selectively reduced to the desired secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and chemoselective reducing agent, which is ideal for this transformation as it reduces the ketone without affecting the aryl bromide or the ether linkage under the specified conditions.[6][7]
The complete workflow is visualized below.
Caption: Overall two-step synthetic workflow.
Part I: Scale-Up Synthesis of 4-(4-bromobenzyloxy)acetophenone
Mechanistic Insight: The Williamson Ether Synthesis
This reaction follows a bimolecular nucleophilic substitution (SN2) pathway.[3] The key steps are:
-
Deprotonation: The weakly acidic phenolic proton of 4-hydroxyacetophenone is removed by a base (potassium carbonate) to generate a potent phenoxide nucleophile.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This occurs in a concerted "backside attack" mechanism, displacing the bromide leaving group.[4][8]
Using a primary alkyl halide like 4-bromobenzyl bromide is crucial for maximizing the yield of the desired ether product, as secondary and tertiary halides would favor competing elimination reactions.[4][9]
Detailed Protocol (100 g Scale)
Table 1: Materials and Reagents for Part I
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Hydroxyacetophenone | 136.15 | 100.0 g | 0.734 | Substrate |
| 4-Bromobenzyl bromide | 249.92 | 192.0 g | 0.768 | Alkylating Agent (1.05 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 152.2 g | 1.101 | Base (1.5 eq), fine powder |
| Acetone | 58.08 | 1.5 L | - | Anhydrous, reaction solvent |
| Deionized Water | 18.02 | 2.0 L | - | For work-up |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.[10]
-
Charging Reagents: To the flask, add 4-hydroxyacetophenone (100.0 g), potassium carbonate (152.2 g), and acetone (1.5 L).
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Add Alkylating Agent: Add 4-bromobenzyl bromide (192.0 g) to the suspension at room temperature.
-
Heating to Reflux: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxyacetophenone spot has been completely consumed.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the solid potassium salts using the Büchner funnel and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: To the resulting crude oil/solid, add deionized water (2.0 L) and stir vigorously for 30 minutes. The product will precipitate as a white or off-white solid.
-
Collection and Drying: Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 50°C to a constant weight.
Expected Outcome: A white to off-white solid. Yield: 200-215 g (90-95%).
Part II: Scale-Up Synthesis of 1-[4-(4-bromobenzyloxy)phenyl]ethanol
Mechanistic Insight: Hydride Reduction
Sodium borohydride serves as a source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent work-up with an acidic or protic source protonates the alkoxide to yield the final secondary alcohol product.[6]
Safety Considerations for Sodium Borohydride
Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or high temperatures.[11][12]
-
Handling: Always handle NaBH₄ in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances like acids and oxidizing agents.[11][12]
-
Quenching: Additions should be slow and controlled, especially during the quenching step, to manage the evolution of hydrogen gas.
Detailed Protocol (200 g Scale)
Table 2: Materials and Reagents for Part II
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-(4-bromobenzyloxy)acetophenone | 305.16 | 200.0 g | 0.655 | Substrate (from Part I) |
| Sodium Borohydride (NaBH₄) | 37.83 | 14.9 g | 0.394 | Reducing Agent (0.6 eq) |
| Methanol (MeOH) | 32.04 | 2.0 L | - | Anhydrous, reaction solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~500 mL | - | For quenching |
| Ethyl Acetate | 88.11 | 1.5 L | - | Extraction solvent |
| Saturated NaCl solution (Brine) | - | 500 mL | - | For washing |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Ice-water bath
-
Addition funnel (optional, for HCl quench)
-
Large separatory funnel (4 L)
Procedure:
-
Reaction Setup: In a 5 L flask equipped with a mechanical stirrer, dissolve 4-(4-bromobenzyloxy)acetophenone (200.0 g) in methanol (2.0 L).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Controlled Addition of NaBH₄: While maintaining the temperature below 10°C, add sodium borohydride (14.9 g) in small portions over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Quenching: Cool the mixture back to 0-5°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the majority of the methanol via rotary evaporation.
-
Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Add deionized water (1 L) and ethyl acetate (1 L). Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (250 mL each).
-
Washing: Combine the organic extracts and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product can be purified by recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate.[10] Slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Table 3: Final Product Characterization
| Parameter | Expected Result |
| Appearance | White crystalline solid[1] |
| Yield (after purification) | 185-195 g (92-97%) |
| Melting Point | ~75-78 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 2H), 7.29 (d, 2H), 7.25 (d, 2H), 6.91 (d, 2H), 5.01 (s, 2H), 4.85 (q, 1H), 1.47 (d, 3H) |
Integrated Workflow and Troubleshooting
The entire process, from initial setup to final analysis, requires careful coordination of steps.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com:443 [carlroth.com:443]
Application Note: Advanced Handling and Photostabilization Protocols for Light-Sensitive Brominated Organic Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis, isolation, and storage of highly reactive, light-sensitive brominated organic intermediates.
Mechanistic Background: Photolytic Cleavage of the C-Br Bond
Brominated organic intermediates—such as allylic bromides, benzylic bromides, and
The degradation of these compounds is driven by an electronic transition from a non-bonding halogen orbital (
Upon photon absorption, the C-Br bond undergoes rapid homolytic cleavage, generating a highly reactive carbon-centered radical (
Photolytic degradation pathway of C-Br bonds vs. controlled reaction conditions.
Material Selection: The Science of Amber Glassware
To mitigate photolytic degradation, the selection of appropriate laboratory glassware is critical. Clear borosilicate glass allows 80-90% of UV radiation to pass through, offering virtually no protection against photolysis.
Amber glass is the industry standard for handling light-sensitive bromides. The brownish-orange hue is achieved by doping the glass matrix with metallic oxides—primarily iron, sulfur, and carbon—during manufacturing. This specific chemical composition alters the spectral transmission, creating a molecular barrier that absorbs and deflects up to 99% of UV and blue-violet visible light below 450 nm 2.
Table 1: Comparative UV Light Transmission by Glass Type
| Glass Type | Wavelength Blocked | UV Filtration (%) | Primary Use Case in Synthesis |
| Clear | < 300 nm (partial) | 10–20% | Non-sensitive, highly stable reagents. |
| Green | < 400 nm (partial) | 20–30% | Basic protection; unsuitable for active bromides. |
| Cobalt Blue | < 450 nm (partial) | 50–70% | Moderate protection; allows significant UV penetration. |
| Amber | < 450 nm (near total) | 90–99% | Mandatory for highly light-sensitive bromides. |
Data synthesized from packaging and photostability standards 3.
Standard Operating Protocol: Handling and Isolation
Handling these intermediates requires a systematic approach that integrates light exclusion, temperature control, and rigorous quenching. The following protocol utilizes a self-validating framework to ensure product integrity.
Step-by-step workflow for synthesizing and storing light-sensitive bromides.
Phase 1: Reaction Setup and Execution
-
Apparatus Preparation: Assemble an oven-dried, amber-tinted round-bottom flask. Causality: If amber glassware is unavailable, tightly wrap clear glassware in heavy-duty aluminum foil to completely block ambient laboratory lighting 4.
-
Atmospheric Control (Self-Validating): Purge the system with high-purity Argon using a Schlenk line. Validation: Observe the oil bubbler; a steady rate of 1-2 bubbles per second confirms a positive pressure system, preventing oxygen ingress which would otherwise react with photolytically generated carbon radicals to form peroxides 5.
-
Temperature Control: Submerge the reaction vessel in an ice bath (0°C). Causality: Lower temperatures exponentially slow down the kinetics of thermal radical propagation and unwanted elimination reactions (e.g., loss of HBr) 6.
Phase 2: Quenching and Workup
-
Chemical Quenching: Upon reaction completion, immediately quench the mixture by adding a cold, saturated aqueous solution of sodium thiosulfate (
).-
Causality: Sodium thiosulfate acts as a mild reducing agent, rapidly converting any unreacted electrophilic bromine (
) or active N-bromosuccinimide (NBS) into inert bromide ions ( ). This instantly halts further radical generation.
-
-
Quench Validation (Self-Validating): Spot a drop of the aqueous phase onto starch-iodide paper. Validation: A lack of blue-black discoloration confirms the complete neutralization of active oxidizing bromine species. If the paper turns blue, add more
and re-test. This ensures the organic phase is chemically stable for concentration. -
Extraction: Perform liquid-liquid extraction using a separatory funnel under low-actinic (red/yellow) lighting. Wash the organic layer with brine and dry over anhydrous sodium sulfate (
).
Phase 3: Concentration and Storage
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Ensure the receiving flask and the evaporation flask are shielded from direct light. Maintain the water bath at the lowest effective temperature (< 30°C) to prevent thermal degradation.
-
Storage: Transfer the purified brominated intermediate into an amber glass vial with a PTFE-lined cap. Flush the headspace with Argon to displace oxygen. Store immediately at -20°C.
-
Product Integrity Validation (Self-Validating): Prior to use in downstream applications, dissolve a small aliquot in
(stored over silver foil) and perform an immediate -NMR analysis. Validation: The absence of unexpected vinylic proton shifts or broadened polymeric peaks confirms that the C-Br bond has remained intact during storage.
References
- Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI, AIP Publishing.
- Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines, ACS Publications.
- The Science Behind Amber Glass and UV Protection, Container and Packaging.
- 7 Reasons Amber Glass Bottles Jars Protect Your Skincare Formulations, RentraSpa.
- Working with Hazardous Chemicals, Organic Syntheses.
- Techniques for Handling Air- and Moisture-Sensitive Compounds, University of Pittsburgh.
- Chemical Background and Instability of 2-Bromobutanal, Smolecule.
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
Technical Support Center: Solubility & Handling Guide Subject: 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol (CAS: Derivative/Analogous Structure) Ticket Priority: High (Experimental Blockage)[1]
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol . Based on its structural pharmacophore—a lipophilic diaryl ether coupled with a secondary alcohol and a heavy halogen (Bromine)—this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS).[1]
The Core Conflict: The molecule possesses high lipophilicity (estimated LogP > 4.0) due to the brominated biphenyl-like ether core, yet it lacks ionizable groups (neutral pH profile) that would allow for salt formation.[1] The single hydroxyl group is insufficient to overcome the lattice energy of the aromatic stacking in aqueous environments.
This guide provides a root-cause analysis and validated protocols to transition this compound from a solid powder to a bio-accessible solution.
Part 1: Stock Solution Preparation (The Foundation)
User Question: I added the powder directly to my assay buffer, and it floats/clumps. It won't dissolve even with vortexing. What is the correct solvent?
Technical Diagnosis: Direct aqueous dissolution is thermodynamically unfavorable. The cohesive forces between water molecules (hydrogen bonding) are far stronger than the adhesive forces between water and your lipophilic compound. You must create a high-concentration "molecular concentrate" in a dipolar aprotic solvent first.
Recommended Solvent System:
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Context |
| DMSO (Anhydrous) | Excellent | >50 mM | Primary Stock.[1] Disrupts lattice energy effectively. |
| Ethanol (Abs.) | Good | ~10-25 mM | Alternative if DMSO is toxic to specific cell lines.[1] |
| DMF | Excellent | >50 mM | Use only for chemical synthesis, not biological assays. |
| Water/PBS | Poor | <10 µM | Do not use for stock preparation. |
Protocol 1: The "Gradient Solubilization" Method
-
Weigh the compound in a glass vial (Avoid plastic; see FAQ on Adsorption).
-
Add 50% of the calculated volume of DMSO.
-
Sonicate at 40 kHz for 60 seconds. Why? This breaks micro-crystalline aggregates that trap air and prevent solvent wetting.
-
Add the remaining DMSO to reach target volume.
-
Vortex until clear.
Critical Check: Hold the vial up to a light source. If you see a "Tyndall Effect" (scattering of light by suspended particles), it is not dissolved.[1] Sonicate again.
Part 2: Aqueous Dilution (The "Crash" Phenomenon)[1]
User Question: My stock is clear, but when I pipette it into the cell culture media (RPMI/DMEM), a white cloud forms immediately. How do I stop this precipitation?
Technical Diagnosis: You are experiencing "Solvent Shock." When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate. The local environment around the compound instantly shifts from lipophilic to hydrophilic, forcing the compound to crash out of solution (kinetic precipitation).
Troubleshooting Workflow:
Figure 1: Decision tree for avoiding kinetic precipitation during dilution.
Protocol 2: The Intermediate Dilution Step
Instead of going 100% DMSO
-
Prepare Intermediate: Mix your DMSO stock 1:10 with PEG-400 or Propylene Glycol .
-
Agitate: Vortex this mixture. The polymer chains in PEG help shield the hydrophobic domains of the bromophenyl group.
-
Final Dilution: Pipette this intermediate mixture into your media while continuously vortexing the media.
Part 3: Advanced Formulation (For In Vivo/High Dose)
User Question: I need to inject this into mice, or use a high concentration (>50 µM) in vitro. The DMSO limit is too low. What now?
Technical Diagnosis: For high concentrations, cosolvents are insufficient. You need Molecular Encapsulation . The 4-bromophenyl moiety is a perfect "guest" for the hydrophobic cavity of cyclodextrins.
The Solution: Hydroxypropyl-
Protocol 3: Cyclodextrin Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or saline.[1] -
Addition: Add your compound (solid powder) to this vehicle.
-
Energy Input: The complexation is not instant. You must stir (magnetic stir bar) at room temperature for 4-24 hours.[1]
-
Filtration: Filter through a 0.45 µm PVDF filter.
-
Validation: The filtrate now contains the solubilized drug-CD complex.
Why HP-
-
Size Fit: The beta-cavity (~6-6.5 Å) accommodates the phenyl ring.[1]
-
Interaction: The bromine atom enhances van der Waals interactions within the cavity, stabilizing the complex [3].
Part 4: Common Pitfalls (FAQ)
Q: Can I use pH adjustment (acid/base) to dissolve it? A: No.
-
Reasoning: This molecule is effectively neutral. The aliphatic alcohol has a pKa > 16 (too high to deprotonate in water), and the ether is non-ionizable. Adding acid or base will only increase salt load without aiding solubility, and extreme pH may degrade the ether linkage.
Q: I stored my diluted samples in polystyrene plates, and the activity disappeared. A: You are seeing "Non-Specific Binding" (NSB).
-
Mechanism: Lipophilic compounds (LogP > 3) migrate into the hydrophobic plastic of standard cell culture plates.
-
Fix: Use Glass-coated plates or add 0.01% Tween-80 to your buffer.[1] The surfactant forms micelles that keep the compound in solution and prevent it from sticking to the walls.
Q: The compound is an oil, not a powder. Is it degraded? A: Likely not.
-
Reasoning: The fragment 1-(4-Bromophenyl)ethanol has a melting point of ~36-38°C [4].[1][3] While the ether linkage adds mass, impurities or "supercooling" can keep it as a viscous oil.
-
Action: Handle it by density (weighing) rather than volume if it is viscous.[1]
References
-
RSC Publishing. Effect of cyclodextrin complexation in bromine addition to unsymmetrical olefins. Organic & Biomolecular Chemistry.
-
National Institutes of Health (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.
-
Australian Journal of Chemistry. Effect of Cyclodextrins on Electrophilic Aromatic Bromination. [1]
-
ChemicalBook. 1-(4-Bromophenyl)ethanol Properties and Melting Point Data.
-
BenchChem. Solubility Profile of Bromophenyl Derivatives.
Sources
Technical Support Center: Purification and Scavenging of Unreacted 4-Bromobenzyl Bromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the purification of benzylation reactions. 4-Bromobenzyl bromide is a highly effective, yet aggressive, electrophilic alkylating agent. Because it is often used in stoichiometric excess to drive reactions to completion, removing the unreacted portion is a critical bottleneck in drug development workflows[1].
This guide provides field-proven, chromatography-free troubleshooting strategies to isolate your target compounds with high purity and yield.
Mechanistic Overview & Troubleshooting FAQs
Q: Why is unreacted 4-bromobenzyl bromide problematic in downstream synthesis, and why does standard aqueous workup fail to remove it? A: 4-Bromobenzyl bromide is a potent electrophile. If left in the crude mixture, it will indiscriminately alkylate nucleophiles (amines, thiols, hydroxyls) introduced in subsequent synthetic steps, leading to complex byproduct mixtures and depressed yields[1]. Standard aqueous workups (e.g., washing with water or saturated NaHCO₃) are fundamentally ineffective because 4-bromobenzyl bromide is highly lipophilic and resistant to hydrolysis under mild, biphasic conditions without a phase-transfer catalyst. It remains stubbornly partitioned in the organic layer.
Q: What are the primary alternatives to column chromatography for removing this reagent? A: While silica gel column chromatography is the traditional method for removing excess 4-bromobenzyl bromide[2], it is time-consuming, solvent-intensive, and difficult to scale. The scientifically rigorous alternative is chemical scavenging . By introducing a highly reactive, sacrificial nucleophile—such as a polymer-supported primary amine or a liquid-phase amine—the unreacted benzyl halide is rapidly converted via an Sₙ2 mechanism into a highly polar or resin-bound adduct. This allows for removal via simple filtration or acidic aqueous extraction[3].
Q: How do I determine the correct stoichiometry and reaction time for the scavenger? A: The kinetics of scavenging depend entirely on the electrophile's reactivity and the steric hindrance of the scavenger. For benzylic halides like 4-bromobenzyl bromide, adding 3.0 to 6.0 molar equivalents of a primary amine scavenger (relative to the excess electrophile) ensures complete consumption within 0.5 to 3 hours at room temperature[4].
Quantitative Data: Scavenger Selection Matrix
To select the appropriate scavenging strategy for your workflow, compare the quantitative parameters of the most common reagents in the table below:
| Scavenger Type | Reagent | Equivalents Needed (vs. Excess) | Reaction Time | Removal Method | Best Use Case |
| Solid-Phase | PS-Trisamine Resin | 3.0 - 6.0 eq | 0.5 - 3.0 hours | Vacuum Filtration | High-throughput synthesis; parallel libraries[4] |
| Solid-Phase | PS-Thiol Resin | 2.0 - 4.0 eq | 1.0 - 2.0 hours | Vacuum Filtration | Highly hindered electrophiles; acid-sensitive products |
| Liquid-Phase | Ethanolamine | 3.0 - 5.0 eq | 1.0 - 4.0 hours | Acidic Aqueous Wash | Large-scale batch synthesis; cost-sensitive workflows |
Experimental Protocols (Self-Validating Workflows)
Every protocol executed in the lab must be a self-validating system. Do not proceed to the next synthetic step without confirming the complete eradication of the alkylating agent.
Protocol A: Solid-Phase Scavenging (Using PS-Trisamine)
Polymer-supported (PS) Trisamine utilizes tris(2-aminoethyl)amine tethered to a polystyrene backbone, offering a high loading capacity (typically 3.0–4.0 mmol/g)[4].
-
Quantification: Calculate the theoretical maximum of unreacted 4-bromobenzyl bromide remaining in your crude organic reaction mixture (e.g., in CH₂Cl₂ or THF).
-
Resin Addition: Add 3.0 to 6.0 equivalents of PS-Trisamine resin directly to the crude mixture[4],[5].
-
Agitation: Mechanically stir or orbitally shake the suspension at room temperature for 2 hours.
-
Causality Note: Do not use magnetic stir bars. Magnetic grinding will fracture the macroporous polystyrene beads, generating fine particulates that clog filters and contaminate your final product.
-
-
Self-Validation Step: Spot the reaction mixture on a TLC plate alongside a pure 4-bromobenzyl bromide standard. Visualize under UV (254 nm). The complete absence of the standard's R_f spot confirms successful scavenging.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of the reaction solvent to ensure complete recovery of your synthesized product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Protocol B: Liquid-Phase Scavenging (Using Ethanolamine)
Ethanolamine is a bifunctional scavenger. Its primary amine acts as the nucleophile, while its hydroxyl group drastically increases the water solubility of the resulting adduct.
-
Quenching: To the crude organic mixture, add 3.0 equivalents of ethanolamine.
-
Reaction: Stir aggressively at room temperature for 2 hours.
-
Causality Note: The nucleophilic attack converts the lipophilic 4-bromobenzyl bromide into N-(4-bromobenzyl)ethanolamine, a secondary amine.
-
-
Acidic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl.
-
Phase Separation: Vigorously shake and allow the layers to separate.
-
Causality Note: The acidic aqueous layer protonates the ethanolamine adduct, converting it into an ammonium salt and forcing it entirely into the aqueous phase.
-
-
Self-Validation Step: Check the pH of the aqueous layer (must be < 2) to ensure complete protonation. If the pH is higher, add more 1M HCl.
-
Drying & Concentration: Extract the organic layer once more with 1M HCl, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Visualizations of Scavenging Logic
Workflow for scavenging unreacted 4-bromobenzyl bromide from crude mixtures.
Mechanistic SN2 pathway for amine-based scavenging of benzyl halides.
References
-
Synthesis, X-ray Analysis, and Biological Evaluation of a New Class of Stereopure Lactam-Based HIV-1 Protease Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Supporting Information: Synthesis of Rod-Coil Molecules Source: Wiley-VCH URL:[Link]
-
Argonaut Quest Training Workshop 2: Phase Synthesis and Purification Source: Artisan Technology Group URL:[Link]
-
Strategies in Organic Synthesis: Scavenger Strategies Source: Wipf Group, University of Pittsburgh URL:[Link]
Sources
- 1. Synthesis, X-ray Analysis, and Biological Evaluation of a New Class of Stereopure Lactam-Based HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. artisantg.com [artisantg.com]
- 5. 3-(4-(Chlorosulfonyl)phenyl)propanoic acid | 63545-54-0 | Benchchem [benchchem.com]
Technical Support Center: Chemoselective Hydrogenation & Benzyl Ether Preservation
Welcome to the Advanced Troubleshooting Guide for catalytic hydrogenation. A frequent challenge in synthetic organic chemistry and drug development is the selective reduction of functional groups (like alkenes, alkynes, azides, or nitro groups) without triggering the hydrogenolysis (cleavage) of O-benzyl ether protecting groups.
This guide provides field-proven, mechanistically grounded solutions to suppress over-reduction, ensuring high chemoselectivity and preserving your protecting group strategy.
Diagnostic Workflow: Catalyst Selection
Before modifying your reaction, use the diagnostic workflow below to identify the optimal catalytic system based on your substrate's sensitivity.
Workflow for selecting the optimal catalyst to prevent O-benzyl hydrogenolysis.
Frequently Asked Questions (FAQs)
Q1: Why does standard Pd/C cleave my benzyl ether during alkene hydrogenation, and how does catalyst poisoning prevent it?
A: The cleavage of O-benzyl ethers by Palladium on Carbon (Pd/C) is driven by the strong coordination affinity between the oxygen atom's lone pairs and the active Pd(0) surface. Once coordinated, the benzylic C-O bond undergoes oxidative addition and subsequent hydrogenolysis.
To prevent this, we exploit competitive adsorption . Nitrogen-containing bases (like ammonia, pyridine, or ethylenediamine) possess lone pairs that bind to the Pd surface much more strongly than oxygen. By introducing these amines, the active sites required for O-coordination are blocked. However, the
Competitive adsorption mechanism where nitrogen outcompetes oxygen for Pd(0) sites.
Q2: What is the simplest way to suppress benzyl ether hydrogenolysis without changing my primary catalyst?
A: The most immediate intervention is in situ poisoning . Research by Sajiki et al. demonstrated that adding just 0.5 equivalents of ammonia, pyridine, or ammonium acetate completely suppresses benzyl ether cleavage while allowing the smooth hydrogenation of olefins, azides, and benzyl esters[1]. If your substrate is base-tolerant, simply spike your reaction mixture with pyridine prior to introducing H₂ gas.
Q3: My substrate is highly sensitive to basic amines. Is there a neutral alternative?
A: Yes. For base-sensitive substrates, the Pd/C(en) complex is the gold standard. This is a heterogeneous catalyst where Palladium is pre-complexed with ethylenediamine in a 1:1 ratio. Because the amine is tightly bound to the metal surface, the bulk solution remains completely neutral. This catalyst selectively reduces alkenes, alkynes, and nitro groups without deprotecting O-benzyl ethers or even N-Cbz groups[2].
Q4: Are there alternative metals besides Palladium that naturally avoid benzyl ether cleavage?
A: If Palladium-based systems fail, switch the transition metal. Lindlar catalyst (Pd/CaCO₃ poisoned with lead) is highly effective for reducing alkynes to alkenes without touching benzyl ethers[3]. Alternatively, 5% Rh/Al₂O₃ is naturally less active toward C-O bond hydrogenolysis and can selectively reduce alkenes in the presence of benzyl ethers[3].
Quantitative Data: Catalyst Selectivity Matrix
Use this self-validating reference table to predict the outcome of your hydrogenation based on the catalyst system employed.
| Catalyst System | Additive / Poison | Alkene Reduction | Nitro Reduction | O-Benzyl Ether | N-Cbz Group |
| 5% Pd/C | None | Fast | Fast | Cleaved | Cleaved |
| 5% Pd/C | Pyridine (0.5 eq) | Fast | Fast | Intact | Cleaved |
| 5% Pd/C(en) | Ethylenediamine (Complex) | Fast | Fast | Intact | Intact |
| Lindlar Catalyst | Lead (PbO) | Slow (Alkyne | Slow | Intact | Intact |
| 5% Rh/Al₂O₃ | None | Fast | Slow | Intact | Intact |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps so you can confirm catalyst behavior before risking precious late-stage intermediates.
Protocol A: Preparation of the Neutral Pd/C(en) Catalyst
This protocol generates the highly selective, non-pyrophoric Pd/C-ethylenediamine complex[4].
-
Purge & Suspend: Under a rigorous argon atmosphere, suspend 10.0 g of commercial 5% Pd/C (approx. 4.74 mmol Pd metal) in 200 mL of anhydrous methanol. (Caution: Dry Pd/C is highly pyrophoric; ensure strict inert gas coverage).
-
Complexation: Add 22.0 mL (0.329 mol) of ethylenediamine to the suspension.
-
Incubation: Stir the mixture at ambient temperature for 48 hours to ensure complete 1:1 coordination of the active Pd sites.
-
Isolation: Filter the complex through a fine glass frit. Wash the filter cake extensively with methanol (5 × 50 mL) to remove all uncoordinated, free ethylenediamine.
-
Drying: Dry the resulting catalyst under vacuum.
-
Self-Validation Check: Run a micro-scale hydrogenation (1 atm H₂) on a 1:1 molar mixture of styrene and benzyl ether. Complete reduction of styrene to ethylbenzene with >99% recovery of benzyl ether (verified by LC-MS) confirms the catalyst is correctly poisoned.
Protocol B: In Situ Poisoned Hydrogenation (Pyridine Method)
For base-tolerant substrates requiring immediate processing[1].
-
Preparation: Dissolve the alkene substrate (1.0 mmol) containing the O-benzyl ether in 10 mL of methanol or ethyl acetate.
-
Poisoning: Add 0.5 equivalents (0.5 mmol, ~40 µL) of anhydrous pyridine to the solution.
-
Catalyst Addition: Add 10 mol% of standard 5% Pd/C.
-
Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (1 atm, via balloon). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction strictly by TLC or LC-MS until the alkene is consumed.
-
Self-Validation Check: Dope the reaction with a known quantity of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). Post-reaction quantitative NMR (qNMR) must show 100% integration retention of the benzylic -CH₂- protons relative to the standard.
References
1.[3] CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC. nih.gov. 2.[1] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. organic-chemistry.org. 3.[2] The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. acs.org. 4.[4] Supporting Information: The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst. amazonaws.com.
Sources
- 1. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support: Optimizing TLC Separation of Ketone Precursors and Alcohol Products
Status: Operational Ticket ID: TLC-KET-ALC-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences
Module 1: The Separation Challenge (Theory & Solvent Logic)
Q: Why do my ketone precursor and alcohol product co-elute despite having different functional groups?
A: While ketones and alcohols have different functional groups, their polarity on silica gel is governed by specific intermolecular forces.
-
The Mechanism: Silica gel (
) presents surface silanol groups ( ) that are acidic and excellent Hydrogen Bond (H-bond) donors. -
The Interaction:
-
Ketones: Act primarily as H-bond acceptors (via the carbonyl oxygen). They have moderate interaction with silica.
-
Alcohols: Act as both H-bond donors and acceptors. They usually bind more tightly to silica, resulting in lower Rf values.
-
-
The Problem: If your solvent system relies solely on polarity (e.g., increasing Ethyl Acetate), you move both spots at similar rates. You need to exploit selectivity —changing the solvent's ability to disrupt H-bonds versus dipole-dipole interactions.
Q: Hexane/EtOAc isn't working. How do I choose a better solvent system?
A: Stop increasing the polarity; change the solvent character. If
Recommended Solvent Switch Protocol:
| Current System | Issue | Recommended Alternative | Mechanistic Logic |
| Hexane / EtOAc | Spots overlap | DCM / MeOH (95:5) | Dichloromethane (DCM) has a different dipole moment and polarizability, often separating compounds that co-elute in esters. |
| Hexane / EtOAc | Alcohol streaks | Toluene / Acetone (4:[1]1) | Toluene provides |
| DCM / MeOH | Poor resolution | Chloroform / Acetonitrile | Acetonitrile is a dipole-dipole specialist; Chloroform is a weak H-bond donor, offering unique selectivity. |
Visualizing the Optimization Workflow
Figure 1: Decision matrix for solvent system optimization based on Retention Factor (Rf) behavior.
Module 2: Visualization & Staining (The "Eyes" of the Experiment)
Q: Both spots look the same under UV light. How do I confirm conversion?
A: UV (254 nm) only detects conjugated systems (e.g., aromatic rings). If the reduction/oxidation doesn't break conjugation, the spots will look identical. You must use Chemoselective Staining to differentiate the carbonyl (ketone) from the hydroxyl (alcohol).
Stain Selectivity Matrix:
| Stain Reagent | Ketone Appearance | Alcohol Appearance | Selectivity Mechanism |
| 2,4-DNP | Yellow / Red / Orange | No Reaction (Colorless) | Forms hydrazone precipitate with carbonyls. Best for confirming Ketone. |
| KMnO₄ (Basic) | No Reaction (usually) | Yellow spot on Purple | Oxidizes alcohols (CH-OH) to carbonyls; reduces Mn(VII) to Mn(IV). Best for Alcohols. |
| CAM (Hanessian's) | Faint / No Reaction | Dark Blue on Light Blue | Molybdenum complex binds strongly to hydroxyls. High sensitivity. |
| p-Anisaldehyde | Variable (often weak) | Pink / Blue / Purple | Acid-catalyzed condensation. Excellent for distinguishing subtle structural changes. |
Q: How do I prove the reaction is complete if the Rf values are very close?
A: You must use the Co-Spotting (Snowman) Technique .[2] Never rely on side-by-side lanes alone; slight variations in plate thickness or solvent front curvature can mislead you.
The Protocol:
-
Lane 1: Pure Starting Material (Ketone).
-
Lane 2: The "Co-Spot" – Spot the Ketone, let it dry, then spot the Reaction Mixture directly on top of it.
-
Lane 3: Pure Reaction Mixture.
-
Result: If Lane 2 shows a "figure 8" or two distinct spots, the reaction is incomplete. If Lane 2 looks like a single blob but Lane 3 is slightly lower/higher, you have separation but need to optimize the solvent (see Module 1).
Module 3: Advanced Troubleshooting
Q: The alcohol product "streaks" or "tails" badly, ruining resolution. Why?
A: Streaking is rarely a solvent issue alone; it is a surface chemistry issue.
-
Cause: The hydroxyl group of your product is H-bonding non-specifically with "active" silanol sites on the silica.
-
Immediate Fix:
-
Acid/Base Modifier: If the alcohol also contains an amine, add 1% Triethylamine (TEA). If it's a simple neutral alcohol, this is less effective.
-
Concentration Check: You are likely overloading the plate. Dilute your sample by 50% and re-spot. Overloading saturates the "good" binding sites, forcing excess molecules to drag along the "bad" sites.
-
Drying: Ensure the plate is completely dry before developing. Residual high-boiling solvents (DMF, DMSO) cause massive streaking.
-
Q: I see a "Ghost Spot" at the baseline. Is it decomposition?
A: Not necessarily.
-
Scenario: You reduced a ketone to an alcohol.
-
Diagnosis: If you used a Boron reagent (NaBH4), the "ghost spot" is often a Boron-Complex . Boron salts can chelate the alcohol, pinning it to the baseline.
-
Solution: Perform a rigorous quench (e.g., sat.[3] NH4Cl or dilute HCl) and extraction before spotting the TLC. Spotting the crude reaction mixture directly often yields misleading baseline artifacts.
Visualizing the Reaction Monitoring Workflow
Figure 2: Workflow for accurate reaction monitoring, emphasizing the mini-workup to prevent artifacts.
References & Grounding
-
Not Voodoo. TLC Stains. University of Rochester. (Standard resource for stain preparation recipes including CAM, DNP, and Anisaldehyde).
-
Merck Millipore. TLC Troubleshooting: Tips and Tricks. (Authoritative guide on solvent system selection and handling silica plates).
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization. (Detailed explanation of UV vs. Chemical Staining mechanisms).
Sources
Navigating the Synthesis of Diaryl Ethers: A Technical Support Guide for Minimizing Side Reactions
Welcome to our technical support center dedicated to the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the C-O bond between two aromatic rings. While the Williamson ether synthesis is a cornerstone of organic chemistry, its application to the synthesis of diaryl ethers is fraught with challenges. This resource provides in-depth, field-proven insights into why this classical method often fails and offers comprehensive troubleshooting for more effective, modern techniques.
The Inapplicability of the Classical Williamson Ether Synthesis for Diaryl Ethers
The Williamson ether synthesis, a staple for preparing alkyl ethers, proceeds via an S(_N)2 mechanism. This reaction requires an alkoxide to act as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. However, when attempting to synthesize diaryl ethers, this reaction is generally not feasible. The primary reason for this failure is the inherent unreactivity of aryl halides in S(_N)2 reactions.
The carbon-halogen bond in an aryl halide is part of an aromatic system, which makes it significantly stronger and less susceptible to nucleophilic attack compared to the C-X bond in an alkyl halide. Furthermore, the flat, electron-rich nature of the benzene ring sterically hinders the backside attack required for an S(_N)2 reaction. Consequently, attempting to react a phenoxide with an unactivated aryl halide under typical Williamson conditions will likely result in no reaction or the formation of undesired side products.
Modern Alternatives for Diaryl Ether Synthesis: An Overview
Given the limitations of the Williamson ether synthesis, several more effective methods have been developed for the synthesis of diaryl ethers. The two most prominent and widely used techniques are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[1]
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Conditions | High temperatures (often >150 °C) | Milder temperatures (often 80-120 °C) |
| Ligands | Often requires simple ligands like phenanthroline or amino acids, or can be ligand-free in some cases. | Requires bulky, electron-rich phosphine ligands. |
| Substrate Scope | Traditionally better for electron-deficient aryl halides. Modern methods have expanded the scope. | Broad substrate scope, including electron-rich and electron-neutral aryl halides. |
| Functional Group Tolerance | Can be limited by the high reaction temperatures. | Generally good functional group tolerance under milder conditions. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of diaryl ethers using modern catalytic methods.
Ullmann Condensation: Troubleshooting
The Ullmann condensation is a powerful tool for diaryl ether synthesis, but it can be sensitive to reaction conditions.
Q1: My Ullmann reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a sluggish or low-yielding Ullmann reaction:
-
Copper Catalyst Inactivity: The copper source is critical. Ensure you are using a high-purity, active form of copper. For many modern protocols, copper(I) salts like CuI or CuBr are preferred over copper powder.[2][3] The use of a soluble copper(I) catalyst can also be beneficial.[2]
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[3] If you are using a classical protocol, you may need to increase the reaction temperature. For modern, ligand-accelerated reactions, a temperature screen is still advisable.
-
Inappropriate Base: The choice of base is crucial for deprotonating the phenol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The solubility and strength of the base can significantly impact the reaction rate.
-
Solvent Issues: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3] Ensure your solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.
Q2: I am observing significant amounts of side products in my Ullmann reaction. What are they, and how can I minimize them?
A2: Common side products in Ullmann reactions include:
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl compounds. Using a slight excess of the phenol can sometimes suppress this side reaction.
-
Dehalogenation of the Aryl Halide: This results in the formation of an arene. This can be caused by impurities in the reaction mixture or by certain reaction conditions. Ensuring an inert atmosphere (e.g., under argon or nitrogen) can help minimize this.
-
Products from Ring Opening or Decomposition: At the high temperatures often employed, sensitive functional groups on your substrates may decompose. If you suspect this is happening, consider using a more modern, lower-temperature protocol with an appropriate ligand.
Q3: How do ortho-substituents on my phenol or aryl halide affect the Ullmann reaction?
A3: Steric hindrance from ortho-substituents can significantly decrease the reaction rate and yield.[5][6] To overcome this, you may need to:
-
Increase the reaction temperature and/or time.
-
Use a more active catalyst system, such as a well-chosen copper-ligand complex.[7]
-
Consider a different synthetic approach if the steric hindrance is extreme.
Buchwald-Hartwig C-O Coupling: Troubleshooting
The Buchwald-Hartwig C-O coupling offers a milder alternative to the Ullmann condensation but has its own set of challenges, primarily related to the catalyst system.
Q1: My Buchwald-Hartwig C-O coupling is not working. Where should I start troubleshooting?
A1: The success of a Buchwald-Hartwig reaction hinges on the delicate interplay between the palladium catalyst, the ligand, and the base.
-
Catalyst and Ligand Selection: This is the most critical aspect. The choice of phosphine ligand is highly dependent on the substrates. Bulky, electron-rich biarylphosphine ligands are generally required.[8] For specific substrate classes, consulting a ligand selection guide is highly recommended.[9] Pre-formed palladium-ligand complexes (precatalysts) often give more reproducible results than generating the active catalyst in situ.[10]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common.[11] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring a higher reaction temperature.[12]
-
Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[11] Ensure your solvent is rigorously dried and degassed before use.
Q2: I am seeing a significant amount of dehalogenated starting material in my Buchwald-Hartwig reaction. What is causing this?
A2: Dehalogenation is a common side reaction in Buchwald-Hartwig couplings.[13][14] It can be caused by:
-
Presence of Water or Protic Impurities: Rigorously dry conditions are paramount.
-
β-Hydride Elimination: If the aryl halide has a β-hydrogen, this can be a competing pathway.[15]
-
Unfavorable Reaction Kinetics: If the desired C-O bond formation is slow, competing dehalogenation pathways can become more prominent. Re-optimizing the ligand, base, and temperature may be necessary.
Q3: How do I choose the right ligand for my specific substrates?
A3: Ligand selection is a nuanced process. Here are some general guidelines:
-
For primary amines (as a proxy for phenols in some cases): Ligands like BrettPhos are often effective.[10]
-
For secondary amines (as a proxy for hindered phenols): RuPhos is a good starting point.[12]
-
For challenging couplings (e.g., heteroaromatic substrates): More specialized ligands like tBuBrettPhos or DavePhos may be required.[12]
It is highly recommended to perform a small-scale screen of several ligands to identify the optimal one for your specific reaction.
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis (Modern, Ligand-Accelerated)
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[16][17]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMSO or dioxane) via syringe.[17]
-
Heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig C-O Coupling
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a precatalyst) to an oven-dried reaction vessel.
-
Add the aryl halide (1.0 equiv), the phenol (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[10]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Comparison of Williamson synthesis and modern catalytic methods for diaryl ether formation.
Caption: Common desired and competing reaction pathways in catalytic diaryl ether synthesis.
References
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. people.umass.edu [people.umass.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mild Ullmann-type biaryl ether formation reaction by combination of ortho-substituent and ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. entegris.com [entegris.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Drying Methods for Hygroscopic Benzyl Alcohol Derivatives
Welcome to the Technical Support Center for the effective drying of hygroscopic benzyl alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual moisture in this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are both scientifically sound and practically effective.
Introduction: The Challenge of Water in Benzyl Alcohol Derivatives
Benzyl alcohol and its derivatives are widely used as intermediates, solvents, and excipients in pharmaceutical development. Their hygroscopic nature, however, presents a significant challenge. Residual water can act as an unwanted nucleophile in sensitive reactions, interfere with quantitative analysis, and affect the stability and physical properties of the final product. This guide provides a comprehensive overview of robust methods for water removal, troubleshooting common issues, and selecting the optimal technique for your specific derivative and application.
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl alcohol derivative turning yellow after drying?
A yellow discoloration upon drying can indicate degradation. This is often caused by:
-
Oxidation: Benzyl alcohols can be sensitive to air, especially at elevated temperatures, leading to oxidation to the corresponding benzaldehyde, which can then undergo further reactions.[1]
-
Incompatible Drying Agent: The use of a drying agent that is too acidic or basic can catalyze side reactions. For instance, strongly basic drying agents can promote aldol-type condensations if aldehyde impurities are present.
-
High Temperatures: Excessive heat during distillation or activation of drying agents in the presence of the benzyl alcohol derivative can cause thermal decomposition.
Troubleshooting Tip: If you observe yellowing, consider switching to a milder, neutral drying agent like anhydrous magnesium sulfate or 3Å molecular sieves. If using distillation, ensure it is performed under reduced pressure and an inert atmosphere to minimize oxidation.
Q2: I used a drying agent, but my ¹H NMR still shows a water peak. What went wrong?
This is a common issue that can arise from several factors:
-
Insufficient Drying Agent: The capacity of the drying agent may have been exceeded. Anhydrous salts like MgSO₄ and Na₂SO₄ will clump together when saturated with water. If no free-flowing powder remains, you have not added enough.[2]
-
Inactive Drying Agent: Anhydrous salts and molecular sieves are themselves hygroscopic. If not stored in a tightly sealed container, they will absorb atmospheric moisture and become ineffective. Molecular sieves, in particular, require activation by heating to high temperatures to remove adsorbed water before use.[3][4][5]
-
Insufficient Contact Time: Some drying agents, like sodium sulfate, are slow to act.[6] It's crucial to allow sufficient time for the agent to sequester the water.
-
High Initial Water Content: If the initial water content is very high, it is best to first perform a pre-drying step, such as washing with a saturated brine solution in a separatory funnel, before adding the solid desiccant.[6]
Q3: Which drying agent is safest for my acid- or base-sensitive benzyl alcohol derivative?
For sensitive substrates, the choice of drying agent is critical to prevent degradation.
-
Acid-Sensitive Derivatives: Avoid acidic drying agents. Anhydrous magnesium sulfate is slightly acidic and could potentially cause issues.[7][8] Safer choices include potassium carbonate (basic, but milder than hydroxides) or neutral options like anhydrous sodium sulfate or calcium sulfate (Drierite®).[7][9]
-
Base-Sensitive Derivatives: Avoid basic drying agents like potassium carbonate or potassium hydroxide. Neutral agents like anhydrous sodium sulfate, calcium sulfate, or molecular sieves are the preferred choice.[7][9]
Q4: What is the difference between 3Å and 4Å molecular sieves, and which should I use for benzyl alcohol derivatives?
The number refers to the pore size of the zeolite material in Angstroms (Å).
-
3Å Molecular Sieves: Have a pore size of 3Å, which is large enough to admit water molecules but too small for most organic solvents, including alcohols. This makes them highly selective for water and the recommended choice for drying alcohols and other polar solvents.[10]
-
4Å Molecular Sieves: Have a larger pore size of 4Å. While they will adsorb water, they can also co-adsorb small alcohol molecules like methanol and ethanol. For larger molecules like benzyl alcohol and its derivatives, 4Å sieves can be effective, but 3Å sieves are generally the safer and more efficient option to avoid potential loss of your compound.[10]
Choosing Your Drying Method: A Decision Guide
The optimal drying method depends on the required level of dryness, the scale of your experiment, the chemical stability of your derivative, and the available equipment. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a drying method.
Quantitative Comparison of Common Drying Methods
The following table provides a comparison of common drying agents suitable for alcohols, which serve as a good proxy for benzyl alcohol derivatives. The efficiency is reported as the final water content in parts per million (ppm).
| Drying Method | Final H₂O (ppm) in Methanol | Speed | Capacity | Cost | Compatibility & Notes |
| Anhydrous Na₂SO₄ | ~125 | Slow | High | Low | Neutral and generally compatible, but not very efficient. Best for pre-drying.[6][7] |
| Anhydrous MgSO₄ | ~75 | Fast | High | Low | Slightly acidic; may not be suitable for acid-sensitive derivatives.[7][8] |
| Anhydrous K₂CO₃ | ~100 | Medium | Medium | Low | Basic; good for removing acidic impurities but incompatible with acidic derivatives.[6][11] |
| Activated 3Å Molecular Sieves | ~10 | Medium | High | Medium | Highly efficient and selective for water. The method of choice for achieving very dry conditions with sensitive compounds. Requires activation.[12] |
| Azeotropic Distillation | <50 (est.) | Fast | High | High | Excellent for large scales and breaking the benzyl alcohol-water azeotrope. Requires specific glassware (Dean-Stark).[13][14] |
| Calcium Hydride (CaH₂) | <10 | Fast | High | Medium | Highly reactive and efficient. Reacts with water to produce H₂ gas. Incompatible with acidic protons and some carbonyls. Use with extreme caution. [12][15] |
Data for methanol is adapted from Williams & Lawton (2010) and serves as a representative example for alcohols.[12]
Detailed Experimental Protocols
Protocol 1: Drying with Activated 3Å Molecular Sieves
This is the most recommended method for achieving anhydrous conditions for most lab-scale applications, especially for sensitive benzyl alcohol derivatives.
Part A: Activation of Molecular Sieves
-
Preparation: Place the required amount of 3Å molecular sieve beads into a round-bottom flask or a heat-resistant beaker.
-
Heating: Heat the sieves in a laboratory oven at 200-300°C for at least 3 hours.[5] For best results, heat under a high vacuum (e.g., in a vacuum oven or a flask connected to a Schlenk line) at ~120-200°C overnight.[10][16]
-
Cooling & Storage: Allow the sieves to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon) or in a desiccator. Store the activated sieves in a tightly sealed container to prevent re-adsorption of atmospheric moisture.[10]
Part B: Drying the Benzyl Alcohol Derivative
-
Addition: To your benzyl alcohol derivative (either neat or dissolved in a solvent), add the activated 3Å molecular sieves (approximately 10-20% of the liquid's volume).
-
Incubation: Seal the container and allow it to stand for at least 12-24 hours. For alcohols, achieving very low water content (<10 ppm) may take up to 5 days.[17] Occasional swirling can improve efficiency.
-
Separation: Carefully decant or filter the dried liquid away from the molecular sieves. For highly sensitive applications, this can be done via cannula transfer under an inert atmosphere.
Caption: Workflow for drying with molecular sieves.
Protocol 2: Azeotropic Distillation using a Dean-Stark Apparatus
This method is ideal for larger quantities or when azeotrope formation with water is a significant issue, as is the case with benzyl alcohol itself.
1. Apparatus Setup:
-
Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
The Dean-Stark trap is placed between the flask and the condenser.[13]
2. Procedure:
-
Charging the Flask: To the round-bottom flask, add the hygroscopic benzyl alcohol derivative and an immiscible entrainer solvent that forms a low-boiling azeotrope with water (e.g., toluene). The boiling point of the azeotrope must be lower than the boiling points of the individual components.[18]
-
Heating: Heat the mixture to reflux. The vapor of the water-entrainer azeotrope will rise, pass into the condenser, and condense into the graduated arm of the Dean-Stark trap.[10]
-
Separation: As the condensate collects, it will separate into two layers in the trap (water is typically denser than toluene).[13]
-
Water Removal: Once the lower aqueous layer accumulates, it can be periodically drained via the stopcock. The upper organic layer (entrainer) will overflow from the side-arm and return to the reaction flask.
-
Completion: Continue the distillation until no more water collects in the trap, indicating that the sample is dry.
-
Entrainer Removal: After cooling, the entrainer can be removed from the dried benzyl alcohol derivative by simple or vacuum distillation.
Protocol 3: Water Content Determination by Karl Fischer Titration
This is the gold standard for accurately quantifying the water content in your sample, both before and after drying.
1. Titrator Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be scrupulously dry.[15]
-
Add the Karl Fischer solvent to the vessel and perform a pre-titration with the Karl Fischer reagent (titrant) to neutralize any residual moisture in the solvent and vessel.[14]
2. Sample Analysis:
-
Injection: Using a dry syringe, quickly transfer a precisely weighed amount of your benzyl alcohol derivative into the sealed titration vessel. For highly hygroscopic samples, this step must be performed quickly to minimize exposure to atmospheric moisture.[19]
-
Titration: Start the titration. The KF reagent, containing iodine, is added automatically and reacts stoichiometrically with the water in the sample.[20]
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, which is detected electrochemically by the instrument.[20]
-
Calculation: The instrument's software calculates the water content based on the amount of titrant used. The result is typically given in ppm or as a percentage.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product degradation (color change, new spots on TLC) | Incompatible drying agent (too acidic/basic); reaction temperature too high. | Switch to a neutral drying agent (Na₂SO₄, 3Å molecular sieves). If using distillation, reduce the temperature by applying a vacuum. |
| Low recovery of the derivative | Adsorption onto the drying agent; co-distillation with water/entrainer. | Rinse the drying agent with a small amount of fresh, dry solvent and combine the washings. Ensure the distillation temperature is carefully controlled to separate the entrainer from the higher-boiling product. |
| Persistent entrainer (e.g., toluene) in the final product | Insufficient separation during final distillation. | Use a more efficient distillation column (e.g., Vigreux). Distill under a higher vacuum to increase the boiling point difference between the entrainer and your product. |
| Calcium hydride (CaH₂) seems inactive or very slow | A layer of calcium hydroxide has formed on the surface, passivating the reagent. | Use fresh, finely powdered CaH₂. Gently crush any lumps under an inert atmosphere before use. Extreme caution is required. |
| Karl Fischer titration gives inconsistent results | Atmospheric moisture contamination; side reactions with the KF reagents. | Ensure the titration cell is tightly sealed. Handle hygroscopic samples quickly. Check for reactivity of your derivative (e.g., aldehydes/ketones can undergo side reactions) and use specialized KF reagents if necessary. |
Safety Precautions for Reactive Drying Agents
Reactive drying agents like calcium hydride (CaH₂) and sodium metal are highly effective but also pose significant hazards.
-
Water Reactivity: They react exothermically and violently with water, releasing flammable hydrogen gas.[12][21] NEVER add water to quench these reagents directly.
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[15]
-
Quenching: Unused or spent reactive drying agents must be quenched carefully and patiently. The standard procedure involves the slow, portion-wise addition of a less reactive alcohol (like isopropanol or sec-butanol) to the reagent, which has been suspended in an inert, high-boiling solvent like xylene.[5][17] The reaction should be cooled in an ice bath. Only after the reaction with alcohol has completely ceased should methanol and then, very cautiously, water be added.[22]
This guide provides a framework for making informed decisions about drying your hygroscopic benzyl alcohol derivatives. By understanding the principles behind each method and anticipating potential challenges, you can ensure the integrity of your materials and the success of your research.
References
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Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve? Retrieved from [Link]
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Jalon. (2025, March 20). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]
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RedRiver LLC. (2024, October 28). Activating Molecular Sieves. Retrieved from [Link]
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CDN. (n.d.). Molecular Sieve Activation. Retrieved from [Link]
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The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. Retrieved from [Link]
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University of Victoria. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]
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Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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University of California, Irvine. (2012, December 14). Calcium Hydride - Standard Operating Procedure. Retrieved from [Link]
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Stanford University. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
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University of California, Irvine. (n.d.). APPENDIX D. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
-
University of York. (n.d.). Setting up Dean- Stark apparatus. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 3. Quenching Solvent Drying Still Bottoms. Retrieved from [Link]
-
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
-
VIALAB. (n.d.). Water Content by Azeotropic Distillation – Dean Stark. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
TSI Journals. (n.d.). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. Retrieved from [Link]
-
ResearchGate. (2021, December 12). (PDF) Drying agents. Retrieved from [Link]
-
University of Alberta. (n.d.). Using drying agents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]
-
AZoM. (2025, December 10). Volumetric KF Titration 101. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Sciencemadness.org. (2017, January 29). Benzyl Alcohol from Green Stripper. Retrieved from [Link]
-
GWSI. (2024, July 1). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
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Scribd. (n.d.). Azeotropic Distillation. Retrieved from [Link]
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Chemstock. (n.d.). CALCIUM HYDRIDE. Retrieved from [Link]
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ResearchGate. (2025, August 8). (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
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Chemists Corner. (n.d.). Updates on DHA/Benzyl alcohol? Retrieved from [Link]
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Reddit. (2023, June 3). Why do I get yellow stuff in my oxidation of benzyl alcohol? Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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PMC. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
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Springer Nature. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. Retrieved from [Link]
-
US Pharmacopeia. (2016, November 14). BRIEFING Benzyl Alcohol, NF 22 page 2830 and page 879 of PF 28(3) [May–July 2002]. The European Pharmacopoeia. Retrieved from [Link]
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Technical Support Center: Post-Reduction Workup for Boron Impurity Removal
Welcome to the technical support center for post-reaction workup following ketone reductions utilizing boron-based hydrides (e.g., sodium borohydride, NaBH₄). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing persistent boron impurities from their reaction mixtures. Here, we will delve into the causality behind experimental choices, provide field-proven troubleshooting protocols, and offer a series of frequently asked questions to ensure the integrity and purity of your final product.
The Challenge: Why Are Boron Impurities So Persistent?
Following the reduction of a ketone, the boron reagent (e.g., NaBH₄) is consumed, generating borate esters and boric acid (B(OH)₃) as byproducts.[1][2] These species, particularly boric acid, can be deceptively troublesome. Boric acid is a Lewis acid, not a Brønsted-Lowry acid, accepting a hydroxide ion to form the tetrahydroxyborate anion, B(OH)₄⁻. This equilibrium is pH-dependent.[3][4] Furthermore, boric acid and its esters can form complexes with diols, including your desired alcohol product, leading to their co-extraction into the organic phase and making them difficult to remove through simple aqueous washes.
This guide provides a systematic approach to tackling these challenges, ensuring a clean and boron-free final product.
Troubleshooting Guides & Protocols
Scenario 1: Standard Aqueous Workup Fails to Remove Boron
Problem: You've performed a standard aqueous workup (e.g., quenching with water or dilute acid followed by extraction), but your NMR or other analytical data shows residual boron-containing impurities.
Root Cause Analysis: Boric acid and borate esters may be partitioning into your organic layer due to complexation with your product or insufficient conversion to a water-soluble form.
Solutions:
Method 1: The Methanol Azeotrope Method
This is often the simplest and most effective first-line approach for removing boric acid and its esters.[5]
-
Principle: Boric acid reacts with methanol to form the volatile trimethyl borate (B(OCH₃)₃), which can be removed by rotary evaporation.[5][6][7] The equilibrium for this reaction is driven forward by the continuous removal of the volatile ester.
-
Step-by-Step Protocol:
-
After quenching the reaction, perform an initial aqueous extraction to remove the bulk of the inorganic salts.
-
Concentrate the organic layer under reduced pressure.
-
Add a generous portion of methanol to the crude product.
-
Concentrate the mixture again on the rotary evaporator.
-
Repeat steps 3 and 4 two to three more times to ensure complete removal of boron as trimethyl borate.[5][6]
-
Method 2: Oxidative Workup with Hydrogen Peroxide
This method is particularly useful after hydroboration-oxidation reactions but can also be applied to borohydride reduction workups.[8][9]
-
Principle: Hydrogen peroxide, under basic conditions, oxidizes the borate esters to boric acid and the corresponding alcohol.[1][8][9] The resulting boric acid can then be more effectively removed by a basic aqueous wash.
-
Step-by-Step Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH).
-
Carefully add 30-35% hydrogen peroxide (H₂O₂) dropwise. This step is exothermic, so maintain the temperature below 20°C.
-
Stir the biphasic mixture vigorously for several hours or until the oxidation is complete (monitor by TLC).
-
Separate the layers and extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with a basic solution (e.g., saturated NaHCO₃) to remove the resulting boric acid.[10]
-
Wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate.
-
Workflow for Boron Removal Strategies
Caption: Decision workflow for selecting a boron removal strategy.
Scenario 2: Persistent Emulsions During Aqueous Workup
Problem: Upon adding an aqueous solution to quench the reaction or during extraction, a stubborn emulsion forms, making layer separation difficult and leading to product loss.
Root Cause Analysis: Finely dispersed boron salts and other reaction byproducts can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is a common issue, especially in reactions run in solvents like THF.[11]
Solution: The Rochelle's Salt (Potassium Sodium Tartrate) Method
-
Principle: Rochelle's salt is a chelating agent. The tartrate ions form a water-soluble complex with the boron and any residual aluminum or other metal salts, breaking up the emulsion.[12][13][14]
-
Step-by-Step Protocol:
-
After quenching the initial reaction (if necessary), add a saturated aqueous solution of Rochelle's salt to the reaction mixture.
-
Stir the biphasic mixture vigorously. The emulsion should start to break. This may take anywhere from 30 minutes to a few hours.[14]
-
Once two clear layers are observed, separate them.
-
Extract the aqueous layer with your organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: Can I just use an acidic wash to remove boron impurities?
A1: While a dilute acidic wash (e.g., 1M HCl) can help hydrolyze borate esters to boric acid, it is often insufficient on its own.[11] Boric acid has some solubility in many organic solvents, and complexation with your product can still lead to it partitioning into the organic layer. A subsequent basic wash is often more effective at removing boric acid by converting it to the highly water-soluble borate anion.[10][15]
Q2: What are scavenger resins and how do they work for boron removal?
A2: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific impurities from a solution. For boron removal, resins functionalized with diethanolamine (DEAM) are particularly effective.[16][17]
-
Mechanism: The diethanolamine moiety chelates boronic acids and their derivatives, forming a stable covalent bond and effectively sequestering the boron onto the solid support.[17][18][19] The purified product is then simply recovered by filtration. This method is excellent for final purification steps to remove trace amounts of boron.
Q3: My product is very water-soluble. How can I remove boron without significant product loss?
A3: This is a challenging situation. The methanol azeotrope method is often the best choice here, as it avoids aqueous extractions where your product could be lost.[5] If that is not sufficient, using a diethanolamine-functionalized scavenger resin is another excellent option that avoids aqueous workups.[16][17]
Q4: How can I detect residual boron in my final product?
A4: The most common method for detecting boron impurities in a research setting is ¹¹B NMR spectroscopy. Boric acid and its esters give characteristic broad signals. For quantitative analysis, Inductively Coupled Plasma (ICP) spectroscopy is a highly sensitive technique, though it can be prone to "memory effects" where boron sticks to the instrument tubing.[20] A simple qualitative test involves dissolving a sample in methanol; a green flame upon ignition indicates the presence of boron, due to the formation of volatile trimethyl borate.[21] There are also colorimetric methods, such as the curcumin assay, that can be used for quantification.[22][23]
Q5: What is the difference between the Fieser workup and the Rochelle's salt workup?
A5: The Fieser workup is specifically designed for reactions involving aluminum hydrides like LiAlH₄ and involves the sequential addition of water, aqueous NaOH, and more water to precipitate aluminum salts as a filterable solid.[13] The Rochelle's salt workup is used to break emulsions, often encountered in both aluminum and boron-based reductions, by chelating the metal species to keep them in the aqueous phase.[12][13] While both deal with metal byproducts, their mechanisms and applications are distinct.
Quantitative Comparison of Boron Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Methanol Azeotrope | Formation of volatile B(OCH₃)₃[5] | Simple, avoids aqueous extractions, good for water-soluble products. | Requires multiple evaporations, may not be suitable for heat-sensitive compounds. |
| Oxidative Workup | H₂O₂ oxidation to boric acid[8][9] | Effective for borate esters, standard for hydroboration. | Exothermic, requires careful temperature control, H₂O₂ is a strong oxidant. |
| Basic Wash | Formation of water-soluble B(OH)₄⁻[10] | Efficient for removing boric acid. | May not be suitable for base-sensitive products. |
| Rochelle's Salt | Chelation of boron species[12] | Excellent for breaking emulsions. | Adds another organic salt to the workup. |
| Scavenger Resin (DEAM) | Covalent sequestration[16][17] | High selectivity, simple filtration workup, good for trace removal. | Resin can be expensive, may require optimization of reaction time. |
Boron Species Transformation During Workup
Caption: Chemical transformations of boron species during various workup procedures.
References
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Solid-Supported Scavengers. Supra Sciences. [Link]
-
Workup Tricks: Reagents. Not Voodoo. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
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Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF. ResearchGate. [Link]
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Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718 | Request PDF. ResearchGate. [Link]
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Polymer-Bound Diethanolamine PS-DEAM. Biotage. [Link]
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Purification from boron residue : r/OrganicChemistry. Reddit. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
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"REMOVAL TECHNIQUES OF BORON" by Abdolmajid Fadaei. IEREK. [Link]
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(PDF) Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
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Boron removal using enhanced electrocoagulation (EEC) with hydrogen peroxide under natural conditions to prepare drinking water. ResearchGate. [Link]
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Potassium sodium tartrate. Wikipedia. [Link]
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Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. [Link]
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Advances in Technologies for Boron Removal from Water: A Comprehensive Review. PMC. [Link]
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Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI. [Link]
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Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
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Rochelle's Salt Time (Potassium Sodium Tartrate) : r/Chempros. Reddit. [Link]
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Validation & Comparative
Technical Guide: Structural Elucidation of the 4-Bromobenzyl Ether Moiety
Executive Summary
The 4-bromobenzyl (PBB) group is a critical structural motif in medicinal chemistry, often serving as a robust protecting group or a lipophilic scaffold for Suzuki-Miyaura cross-coupling. However, its identification in complex ¹H NMR spectra is frequently complicated by signal overlap with other benzylic ethers (e.g., Benzyl, PMB) or
This guide provides a definitive, evidence-based workflow for isolating and assigning the benzylic methylene (
The Challenge: The "Deceptive Singlet"
In a standard 500 MHz ¹H NMR spectrum (CDCl
Why this is insufficient for assignment:
-
Chemical Shift Overlap: Unsubstituted benzyl ethers (
4.50-4.60) and p-methoxybenzyl (PMB) ethers ( 4.45-4.60) occupy the exact same window. -
Diastereotopicity: If the ether oxygen is attached to a chiral center, the benzylic protons become diastereotopic, splitting the "singlet" into an AB quartet (
). This is often mistaken for two separate impurities. -
Solvent Dependency: The signal is highly sensitive to solvent magnetic anisotropy (e.g., C
D vs. CDCl ).
Comparative Analysis of Identification Methods
We evaluated three distinct methodologies for assigning this peak.
Method A: 1D ¹H NMR (Pattern Recognition)
-
Mechanism: Relies on the coupling pattern of the aromatic protons to infer the identity of the benzylic CH
. -
The Marker: A 4-bromobenzyl group displays a characteristic AA'BB' system (often appearing as two doublets,
) in the aromatic region ( 7.20 - 7.50). -
Pros: Fast, zero cost.
-
Cons: High risk of ambiguity if other aromatic systems are present.
-
Verdict: Screening tool only.
Method B: 1D ¹³C NMR (The Heavy Atom Effect)
-
Mechanism: Exploits the electronic shielding of the bromine atom.
-
The Marker: The carbon directly attached to bromine (C-Br) appears significantly upfield (
120-123 ppm) compared to a standard phenyl carbon, due to the heavy atom effect. -
Pros: Definitive for the presence of the bromine moiety.
-
Cons: Does not explicitly link the bromine ring to the ether oxygen.
-
Verdict: Strong supporting evidence.
Method C: 2D HSQC + HMBC (The Gold Standard)
-
Mechanism: Heteronuclear Single Quantum Coherence (HSQC) identifies the proton-carrying carbon. Heteronuclear Multiple Bond Correlation (HMBC) traces the connectivity from the CH
protons to the aromatic ring. -
The Marker:
-
HSQC: Confirms the peak at
4.5 is a CH (phase editing shows it inverted relative to CH/CH ). -
HMBC: The CH
protons show a strong 3-bond correlation to the ortho aromatic carbons and a 2-bond correlation to the ipso carbon.
-
-
Pros: Unambiguous structural proof.
-
Cons: Requires longer acquisition time.
-
Verdict: Required for publication-quality assignment.
Experimental Data: Chemical Shift Comparison
The following table summarizes the chemical shift differences between common benzyl ether derivatives in CDCl
| Moiety | Multiplicity | Aromatic Pattern (¹H) | ||
| Benzyl (Bn) | 4.50 - 4.60 ppm | Singlet | ~72.0 ppm | Multiplet (5H) |
| 4-Bromobenzyl (PBB) | 4.42 - 4.55 ppm | Singlet | ~71.5 ppm | AA'BB' (4H) |
| 4-Methoxybenzyl (PMB) | 4.45 - 4.55 ppm | Singlet | ~72.5 ppm | AA'BB' (4H) + OMe Singlet |
| 4-Nitrobenzyl (PNB) | 4.60 - 4.80 ppm | Singlet | ~71.0 ppm | AA'BB' (4H, Downfield) |
Note: Data represents typical ranges in CDCl
Validated Protocol: Step-by-Step Assignment
Objective: Conclusively assign the benzylic CH
-
Acquire 1D ¹H Spectrum:
-
Locate the signal in the 4.4 - 4.6 ppm region.
-
Check integration: Must be 2H .
-
Check multiplicity: If it is an AB quartet (
), note that the substrate is likely chiral.
-
-
Verify Aromatic Coupling (The "Flag"):
-
Look for two doublets in the aromatic region (approx. 7.25 ppm and 7.48 ppm).
-
Calculate the coupling constant (
).[1] For 4-substituted benzenes, is typically 8.0 - 8.5 Hz .
-
-
Run HSQC (The "Filter"):
-
Confirm the proton at ~4.5 ppm correlates to a carbon at ~71-72 ppm .
-
Ensure the phase matches a CH
(usually blue/negative in standard sequences).
-
-
Run HMBC (The "Link"):
-
Set optimization for long-range coupling (
). -
Critical Step: The CH
protons must show a correlation to the ipso carbon (C1') at ~137 ppm and the ortho carbons (C2'/C6') at ~129 ppm. -
Self-Validation: The ortho protons (at ~7.25 ppm) must also correlate to the benzylic carbon (~71.5 ppm).
-
Visual Logic: Assignment Decision Tree
The following diagram illustrates the logical flow for confirming the 4-bromobenzyl moiety, distinguishing it from common interferences.
Caption: Decision logic for validating the benzylic methylene signal using 1D and 2D NMR data points.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12548636, 4-Bromobenzyl ether. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Diaryl Ethers (PBDEs)
Executive Summary: The Sensitivity vs. Specificity Trade-off
In the analysis of Polybrominated Diphenyl Ethers (PBDEs), the choice of ionization technique is not merely a parameter setting—it is the defining factor of your data's integrity. Researchers face a fundamental dichotomy: Electron Ionization (EI) provides the structural "fingerprint" necessary for congener-specific identification but often lacks sensitivity for trace environmental analysis. Conversely, Electron Capture Negative Ionization (ECNI) offers femtogram-level sensitivity by targeting the bromine atom but sacrifices structural elucidation.
This guide dissects the fragmentation mechanisms of both modes, evaluates their performance in drug development and environmental toxicology contexts, and defines a hybrid workflow (EPA Method 1614A compliant) that bridges this gap.
Part 1: Mechanistic Foundations of Fragmentation
To optimize a mass spectrometry method, one must understand the bond-breaking physics occurring in the source. PBDEs consist of two phenyl rings linked by an ether bond, with 1 to 10 bromine substituents.
Electron Ionization (EI): The Structural Fingerprint
In EI (70 eV), the molecule absorbs high energy, leading to "hard" ionization.
-
Primary Mechanism: Formation of a radical cation
. -
Fragmentation: The molecular ion is often unstable, especially in highly brominated congeners (e.g., BDE-209). The dominant pathway is the sequential loss of bromine atoms (
) or diatomic bromine ( ). -
Diagnostic Ions:
-
$[M]^+ $: Molecular ion (Intensity decreases as Br count increases).
-
$[M - 2Br]^+ $: Often the base peak for tetra- to hexa-BDEs.
-
$[M - COBr]^+ $: Result of ether bridge cleavage (less common but diagnostic).
-
Electron Capture Negative Ionization (ECNI): The Halogen Beacon
ECNI is a "soft" ionization technique utilizing a buffer gas (Methane or Ammonia) to thermalize electrons.
-
Primary Mechanism: Resonance Electron Capture. The highly electronegative bromine atoms capture thermal electrons.
-
Fragmentation: The dominant reaction is dissociative electron capture, where the C-Br bond breaks immediately.
-
Diagnostic Ions:
-
79 and 81 (
): These two isotopes (approx. 1:1 ratio) dominate the spectrum, carrying >90% of the ion current. - : Sometimes observed.
-
Limitation: Since the signal comes from the atom (
) rather than the molecule, ECNI cannot easily distinguish between co-eluting congeners or other brominated interferences without chromatographic separation.
-
79 and 81 (
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways of a generic PBDE molecule under EI and ECNI conditions.
Figure 1: Divergent fragmentation pathways. EI yields structural fragments; ECNI yields high-sensitivity halogen ions.
Part 2: Comparative Analysis (EI vs. ECNI vs. HRMS)
For drug development professionals assessing halogenated metabolites or environmental researchers tracking pollutants, selecting the right mode is critical.
| Feature | GC-EI-MS (Low Res) | GC-ECNI-MS (Low Res) | GC-EI-HRMS (Magnetic Sector) |
| Primary Application | General screening, library matching. | Ultra-trace analysis of clean matrices. | Regulatory compliance (EPA 1614A), complex matrices. |
| Sensitivity | Moderate (pg range). | High (fg range). 10-100x more sensitive than EI.[1] | High (fg to low pg). |
| Selectivity | Moderate. Relies on unique fragmentation patterns. | Low. Sees "Bromine" only; blind to molecular structure. | Very High . Resolves mass defects to >10,000 resolution. |
| Isotope Dilution | Possible, but sensitivity suffers.[2][3] | Difficult. | Gold Standard . Distinguishes |
| Linear Range | Wide ( | Narrower (Detector saturation from | Wide. |
| Key Limitation | Molecular ion ( | Cannot distinguish co-eluting isomers (e.g., BDE-47 vs. BDE-153 interference). | High capital and maintenance cost. |
Expert Insight: While ECNI is superior for raw sensitivity, GC-EI-HRMS is the authoritative choice for validation. If HRMS is unavailable, a common strategy is to screen with ECNI for presence and confirm "hits" with EI (concentration permitting).
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating by incorporating surrogate standards and specific quality control checkpoints. It mirrors the rigor of EPA Method 1614A but is adapted for general research labs.
Workflow Diagram
Figure 2: Analytical workflow emphasizing Quality Control (QC) checkpoints using isotope dilution.
Detailed Methodology
1. Sample Preparation & Extraction
-
Spiking (Critical): Before any solvent is added, spike the sample with
-labeled PBDE mixture (e.g., BDE-47L, 99L, 153L, 209L). This internal standard corrects for loss during extraction. -
Extraction: Use Soxhlet (solid matrices) or Liquid-Liquid (aqueous) with Dichloromethane (DCM).
-
Note: For biological tissue, grind with anhydrous sodium sulfate to remove moisture before extraction.
-
2. Cleanup (The "Acid Wash")
PBDEs are lipophilic and co-extract with fats.
-
Pass extract through a multi-layer silica column (Acid Silica / Neutral Silica).
-
Mechanism: Sulfuric acid charrs lipids/biomolecules; PBDEs (being chemically robust) pass through.
-
Caution: Avoid strong bases, which can degrade highly brominated congeners.
3. Instrumental Parameters (GC-HRMS Focus)
-
Column: 15m or 30m DB-5HT (High Temperature).
-
Why? A shorter column (15m) is preferred for DecaBDE (BDE-209) to minimize residence time and thermal degradation.
-
-
Injector: Splitless, 280°C.
-
Source Temperature: 280-300°C.
-
Causality: High source temps prevent condensation of high-boiling congeners like BDE-209.
-
-
Mass Spec Mode: SIM (Selected Ion Monitoring).[1][4][5]
-
Monitor two exact masses for the native (
) and two for the labeled ( ) compound.[1]
-
4. Data Interpretation Criteria
For a peak to be considered a valid "hit":
-
Retention Time: Must match the standard within ±2 seconds.
-
Signal-to-Noise: > 3:1 (LOD) or > 10:1 (LOQ).
-
Isotope Ratio: The ratio of the two monitored masses (e.g.,
483.7/485.7 for PentaBDE) must be within ±15% of the theoretical natural abundance. This is the primary filter against false positives.
References
-
U.S. Environmental Protection Agency. (2010).[6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][6][7][8]
-
Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers in environmental samples.[7][9][10][11][12] Journal of Chromatography A. [Link]
-
Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry.[3][7][9][11][12][13][14] [Link]
-
Hites, R. A. (2008). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers. Mass Spectrometry Reviews.[6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - 1614 [nemi.gov]
- 8. amptius.com [amptius.com]
- 9. alsglobal.com [alsglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic and ionization properties of polybrominated diphenyl ethers using GC/high-resolution MS with metastable atom bombardment and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting Point Comparison: 4-(4-bromobenzyloxy)acetophenone vs. Ethyl 4-bromobenzyl ether (Solvent Derivative)
Executive Summary
In the synthesis of 4-(4-bromobenzyloxy)acetophenone via the Williamson ether synthesis, a critical quality control parameter is the melting point (MP).[1] This guide compares the thermal properties of the target molecule against its most common "ethanol derivative" impurity: Ethyl 4-bromobenzyl ether .[1]
This comparison is vital for researchers and drug development professionals because the presence of the ethyl ether side product—formed through solvent competition (solvolysis)—drastically depresses the melting point of the final product. A sharp melting point in the 129–133°C range confirms the successful formation of the rigid ether linkage, whereas a depressed or broad range indicates contamination with the liquid/low-melting ethyl derivative.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The two compounds represent the successful coupling of the phenoxide nucleophile (Target) versus the parasitic reaction of the ethanol solvent (Impurity).[1]
| Feature | Target Molecule | The "Ethanol Derivative" (Impurity) |
| Name | 4-(4-bromobenzyloxy)acetophenone | Ethyl 4-bromobenzyl ether |
| Role | Desired Product | Solvolysis Byproduct / Contaminant |
| Formula | ||
| MW | 305.17 g/mol | 215.10 g/mol |
| Structure | Rigid, aromatic ether with ketone tail | Flexible, aliphatic ethyl ether |
| Physical State | White Crystalline Solid | Colorless to Yellowish Liquid (at RT) |
Melting Point Data & Thermodynamic Causality
The stark difference in melting points serves as the primary diagnostic tool for reaction success.
Comparative Data Table
| Property | Target: 4-(4-bromobenzyloxy)acetophenone | Impurity: Ethyl 4-bromobenzyl ether |
| Melting Point | 129 – 133 °C [1, 2] | ~18 °C [3] |
| Boiling Point | N/A (Decomposes/High) | 262 – 264 °C [3] |
| Solubility (EtOH) | Low at RT, High at Reflux | High at RT |
| Intermolecular Forces | Strong | Weak Dipole-Dipole, Van der Waals |
Mechanistic Insight: Why the Difference?
-
Structural Rigidity: The target molecule contains two benzene rings linked by a short ether bridge and a polar acetophenone group. This planarity facilitates efficient crystal packing and strong
- interactions, requiring significant thermal energy (130°C+) to disrupt the lattice.[1] -
Lattice Disruption: The ethyl derivative lacks the second phenyl ring and the polar ketone group. The flexible ethyl chain prevents tight packing, resulting in a compound that is liquid at room temperature (MP ~18°C).
-
Eutectic Depression: Even small amounts (5-10%) of the liquid ethyl ether impurity will significantly lower the observed melting point of the target solid (e.g., dropping it to 115-120°C) and broaden the range (>5°C spread), following the freezing point depression law.[1]
Synthesis & Mechanism: The Solvent Competition[1]
To understand where the impurity comes from, we must analyze the reaction mechanism. The synthesis typically involves reacting 4'-hydroxyacetophenone with 4-bromobenzyl bromide in the presence of a base (e.g., KOH or
-
The Problem: If Ethanol is used as the solvent (common in green chemistry or teaching labs), the ethoxide ion (
) or ethanol itself competes with the phenoxide ion for the alkyl halide.[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanistic bifurcation showing the formation of the target versus the ethanol-derived impurity.[1]
Experimental Protocol: Purification & Analysis
To ensure the melting point reflects the pure target, the liquid ethanol derivative must be removed. The high solubility of the impurity in cold ethanol makes recrystallization the ideal purification method.
Step-by-Step Purification Workflow
-
Crude Isolation: After reflux, pour the reaction mixture into ice water. The target precipitates as a solid; the impurity may form an oil or stick to the solid. Filter the crude solid.
-
Recrystallization (The Critical Step):
-
Dissolve the crude solid in a minimum amount of boiling ethanol .
-
Note: Both the target and the impurity dissolve at boiling temperatures.
-
Allow the solution to cool slowly to room temperature, then to 0°C.
-
Separation Principle: The target molecule (MP 130°C) will crystallize out.[1] The ethanol derivative (MP 18°C) remains dissolved in the mother liquor due to its low melting point and high solubility.
-
-
Filtration: Vacuum filter the crystals. Wash with cold ethanol to remove residual mother liquor containing the impurity.
-
Drying: Dry the crystals thoroughly. Residual solvent will also depress the MP.
Diagnostic Flowchart[8]
Figure 2: Quality control workflow for assessing product purity via melting point.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved March 1, 2026, from [Link][1]
Sources
HPLC Retention Time Shift Analysis: Acetophenone Reduction Monitoring
Executive Summary
In the pharmaceutical and chemical synthesis sectors, the reduction of acetophenone derivatives to their corresponding alcohols (e.g., 1-phenylethanol) is a fundamental transformation. Monitoring this reaction via High-Performance Liquid Chromatography (HPLC) requires a precise understanding of how chemical changes influence retention time (
This guide objectively compares the chromatographic behavior of the starting material (ketone) versus the product (alcohol) under Reverse Phase (RP) conditions. It analyzes the performance of standard C18 chemistries against Phenyl-Hexyl alternatives to optimize resolution (
Mechanistic Insight: The Polarity Shift
To interpret the HPLC data correctly, one must understand the molecular driver of the retention shift: Polarity and Hydrophobicity (LogP).
-
Starting Material (Acetophenone): Contains a ketone carbonyl group (
). It acts as a hydrogen bond acceptor but lacks a donor. It is moderately hydrophobic (LogP 1.58). -
Product (1-Phenylethanol): Contains a hydroxyl group (
). It acts as both a hydrogen bond donor and acceptor.[1] This increases the molecule's interaction with the aqueous mobile phase, making it more polar (LogP 1.36).
The Chromatographic Consequence: In Reverse Phase Liquid Chromatography (RP-HPLC), the stationary phase is non-polar.[2] Therefore, the more polar product (Alcohol) will partition less into the stationary phase and elute earlier than the less polar starting material (Ketone) .
Visualization: Reaction & Chromatographic Shift
Caption: Fig 1. Mechanistic pathway showing the reduction of LogP and the resulting shift to a shorter retention time in RP-HPLC.
Comparative Analysis: Column Chemistry Performance
While the general rule (Product < SM) holds, the degree of separation depends heavily on the stationary phase. The following comparison evaluates the two most effective column chemistries for this separation.
Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)
| Feature | Alkyl C18 (Standard) | Phenyl-Hexyl (Alternative) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | |
| Selectivity ( | Driven by LogP differences. | Driven by aromatic electron density differences. |
| Acetophenone Behavior | Retained based purely on alkyl chain length. | Stronger Retention. The conjugated benzene ring interacts strongly with the phenyl phase. |
| Product Behavior | Elutes early due to -OH polarity. | Retained, but the break in conjugation (sp3 carbon) reduces |
| Resolution ( | Good. Sufficient for general monitoring. | Excellent. Often provides wider peak spacing due to "Selectivity Enhancement." |
| Recommended Use | Routine reaction monitoring (IPC). | Complex mixtures or when impurities co-elute on C18. |
Expert Insight:
While C18 is the "workhorse," the Phenyl-Hexyl column often yields a superior separation factor (
Experimental Protocol: Self-Validating System
This protocol includes a "System Suitability" step to ensure the data is reliable before committing to the analysis of the reaction mixture.
Materials
-
HPLC System: Agilent 1260/1290 or equivalent with DAD/PDA detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenyl-Hexyl equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN).[3]
Step-by-Step Workflow
Phase 1: Method Setup
-
Isocratic Mode: Set Mobile Phase to 60% Water / 40% ACN .
-
Why? Isocratic is preferred for close-eluting pairs to maximize interaction time without the gradient compression effect.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (aromatic ring) and 210 nm (general).
-
Temperature: 30°C (Controlled temperature is critical for reproducible retention times).
Phase 2: System Suitability (The Validation Step)
Before injecting the reaction mixture, you must validate the shift.
-
Standard A (SM): Inject 10 µL of pure Acetophenone standard (1 mg/mL). Record
(e.g., ~5.5 min). -
Standard B (Product): Inject 10 µL of pure 1-Phenylethanol standard. Record
(e.g., ~3.8 min). -
Resolution Check:
must be . If , lower the % ACN to 30%.
Phase 3: Reaction Monitoring
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Quench: Dilute into 950 µL of Mobile Phase (to stop the reaction and match solvent strength).
-
Filtration: Filter through a 0.22 µm PTFE filter.
-
Injection: Inject the sample.
-
Analysis: Look for the disappearance of the peak at ~5.5 min and the growth of the peak at ~3.8 min.
Troubleshooting & Decision Logic
If the retention shift is ambiguous (e.g., peaks overlap or elution order seems inverted due to matrix effects), follow this logic path.
Visualization: Method Optimization Workflow
Caption: Fig 2. Decision tree for optimizing the separation of acetophenone and 1-phenylethanol.
Critical Note on Co-Injection
If you lack a product standard or the peaks are very close:
-
Take your reaction sample.
-
"Spike" it with a small amount of pure Acetophenone (SM).
-
Inject.
-
If the later peak grows, your identification is correct (SM elutes last). If the earlier peak grows, investigate "Fronting" or column overload [3].
References
-
Phenomenex. "HPLC Column Selection Guide: Aromatic & Pi-Pi Interactions." Phenomenex Technical Resources. [Link]
-
Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)." Welch Materials Technical Blog, 2025. [Link]
-
Chromatography Online. "HPLC Column Selection and Troubleshooting." LCGC International, 2020. [Link]
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Master Organic Chemistry, 2011. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7410, Acetophenone." PubChem, 2023. [Link]
Sources
- 1. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 2. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
13C NMR chemical shifts for alpha-methylbenzyl alcohol carbons
Technical Guide: C NMR Chemical Shift Analysis of -Methylbenzyl Alcohol
Executive Summary
-Methylbenzyl alcoholThis guide provides a definitive assignment of carbon resonances in CDCl
Key Spectral Characteristics
-
Diagnostic Signal: The methine carbon (CH -OH) appears at ~70.4 ppm (CDCl
), serving as the primary indicator of reduction from the ketone precursor (~197 ppm). -
Aromatic Region: The substituent effect of the 1-hydroxyethyl group results in a distinct shielding pattern: Ipso > Meta > Para > Ortho .
-
Solvent Sensitivity: Hydrogen bonding in DMSO-
significantly alters the relaxation dynamics and chemical shift of the hydroxyl-bearing carbon.
Chemical Shift Assignments (CDCl )
The following data represents the "Gold Standard" assignment in CDCl
Structural Assignment Map
The carbon atoms are numbered as follows:
-
C1: Ipso (Quaternary aromatic)
-
C2,6: Ortho (Aromatic CH)
-
C3,5: Meta (Aromatic CH)
-
C4: Para (Aromatic CH)
-
C7: Methine (Aliphatic CH-OH)
-
C8: Methyl (Aliphatic CH
)
Figure 1: Carbon connectivity and classification for 1-phenylethanol.
Detailed Chemical Shift Table
| Carbon Position | Assignment | Shift | Multiplicity (DEPT) | Mechanistic Insight |
| C1 | Ipso | 145.8 | C (quat) | Deshielded by induction from the oxygenated alkyl group. |
| C3, C5 | Meta | 128.5 | CH | Minimal substituent effect; close to benzene baseline (128.5). |
| C4 | Para | 127.5 | CH | Slight shielding due to resonance/hyperconjugation. |
| C2, C6 | Ortho | 125.3 | CH | Shielded relative to benzene; steric compression and electronic effects. |
| C7 | Methine | 70.4 | CH | Diagnostic Peak. Deshielded by direct attachment to Oxygen. |
| C8 | Methyl | 25.1 | CH | Typical aliphatic region; shielded. |
Critical Note: The order of aromatic signals is Meta > Para > Ortho . This is contrary to some electron-donating groups (like -OCH
) where ortho is most shielded, but consistent with alkyl-like substitution where steric and inductive balances differ.
Comparative Analysis: Solvent Effects (Alternatives)
Choosing the right solvent is not merely about solubility; it defines the spectral resolution and information content.
Scenario A: Chloroform-d (CDCl )[1]
-
Performance: Standard for routine purity checks.
-
Pros: Sharp lines, excellent solubility, non-interfering solvent peaks (77.16 ppm).
-
Cons: Exchangeable protons (-OH) are often broad or invisible, preventing observation of H-C-O-H coupling.
Scenario B: Dimethyl Sulfoxide-d (DMSO- )[2]
-
Performance: Essential for detailed structural elucidation involving the hydroxyl group.
-
Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA). It "locks" the hydroxyl proton, slowing its exchange rate.
-
Spectral Consequence:
-
Proton NMR: The -OH proton appears as a sharp doublet (coupling to CH) rather than a broad singlet.
-
Carbon NMR: The C7 (Methine) signal often shifts slightly upfield (~68-69 ppm) due to the solvent's high dielectric constant and solvation shell effects, while the Ipso (C1) carbon may shift downfield (~148 ppm).
-
Comparison Table: Solvent Shifts
| Carbon | CDCl | DMSO- | |
| C1 (Ipso) | 145.8 | ~148.0 | +2.2 (Deshielding) |
| C7 (CH-OH) | 70.4 | ~68.5 | -1.9 (Shielding) |
| C8 (CH | 25.1 | ~26.0 | +0.9 |
Experimental Protocol: High-Precision Acquisition
To ensure data integrity comparable to the values above, follow this validated workflow.
Sample Preparation & Acquisition Workflow
Figure 2: Standardized protocol for quantitative 13C NMR acquisition.
Critical Parameters for Drug Development
-
Relaxation Delay (D1): For quantitative impurity analysis (e.g., measuring residual acetophenone), set D1
5 T (typically 10-20 seconds for quaternary carbons). For routine ID, D1 = 2.0s is sufficient. -
Temperature Control: Maintain 298 K (25°C). Temperature fluctuations affect the chemical shift of the -OH bearing carbon significantly in DMSO.
-
Concentration: High concentrations (>50 mg/mL) can induce intermolecular hydrogen bonding, shifting the C7 and C1 signals. Keep concentration <30 mg/mL for reproducible shifts.
References
-
Royal Society of Chemistry. Spectral Data for 1-Phenylethanol Derivatives. RSC Advances, Supp. Info. Available at: [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 637516: (R)-1-Phenylethanol. PubChem.[1] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
-
University of Wisconsin-Madison. Assigning 1H and 13C Signals in Aromatic Systems. Department of Chemistry. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
